molecular formula C7H7NO3 B15213570 5-Acetyl-1H-Pyrrole-3-Carboxylic Acid

5-Acetyl-1H-Pyrrole-3-Carboxylic Acid

Cat. No.: B15213570
M. Wt: 153.14 g/mol
InChI Key: RYAVAFSUOKMEAC-UHFFFAOYSA-N
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Description

5-Acetyl-1H-Pyrrole-3-Carboxylic Acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

5-acetyl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C7H7NO3/c1-4(9)6-2-5(3-8-6)7(10)11/h2-3,8H,1H3,(H,10,11)

InChI Key

RYAVAFSUOKMEAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CN1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

5-Acetyl-1H-pyrrole-3-carboxylic Acid: Molecular Profile, Synthesis, and Applications in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing kinase inhibitors that balance target potency with metabolic and photochemical stability. 5-Acetyl-1H-pyrrole-3-carboxylic acid emerges as a highly versatile, privileged scaffold in this domain. This technical whitepaper dissects the molecular profile, mechanistic utility, and self-validating synthetic protocols for this critical building block, providing drug development professionals with a rigorous foundation for its application in targeted therapeutics.

Part I: Physicochemical Profiling & Structural Logic

Understanding the baseline physicochemical properties of 5-acetyl-1H-pyrrole-3-carboxylic acid is the first step in leveraging it for rational drug design. The molecule features an electron-rich pyrrole core modulated by two electron-withdrawing groups: a carboxylic acid at the C3 position and an acetyl group at the C5 position.

Table 1: Core Physicochemical Properties
PropertyValueStructural Implication
IUPAC Name 5-Acetyl-1H-pyrrole-3-carboxylic acidDefines the exact regiochemistry of the substituents.
CAS Registry Number 1354759-95-7[1]Essential for sourcing and database cross-referencing.
Molecular Formula C7H7NO3[1]Confirms the atomic composition.
Molecular Weight 153.14 g/mol [1]Highly efficient low-molecular-weight fragment for lead generation.
SMILES String CC(=O)c1cc(C(=O)O)c[nH]1Facilitates in silico docking and computational modeling.
H-Bond Donors 2 (Pyrrole NH, Carboxylic OH)Critical for binding to the kinase hinge region.
H-Bond Acceptors 3 (Acetyl C=O, Carboxyl C=O, OH)Enables interaction with solvent-exposed kinase domains.

The molecular weight of 153.14 g/mol and the precise arrangement of hydrogen bond donors and acceptors make it an ideal fragment that strictly adheres to Lipinski's Rule of Five, ensuring excellent baseline drug-likeness.

Part II: Mechanistic Role in Drug Development: The Kinase Hinge Binder

The pyrrole-3-carboxylic acid motif is a cornerstone in the development of Receptor Tyrosine Kinase (RTK) inhibitors. It is the core pharmacophore in the genesis of blockbuster oncology drugs like Sunitinib (SU11248) and SU5416, which target the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR)[2][3].

Causality in Scaffold Selection: Why the 5-Acetyl Variant?

Traditional RTK inhibitors often utilize a 5-formyl-1H-pyrrole-3-carboxylic acid precursor, which undergoes Knoevenagel condensation with oxindoles to form a methine (=CH-) linkage[4]. While highly potent, this specific linkage is susceptible to Z/E photoisomerization under ambient light, complicating pharmaceutical formulation and potentially altering in vivo efficacy.

By employing 5-acetyl-1H-pyrrole-3-carboxylic acid instead, the resulting condensation yields a methyl-substituted double bond (=C(CH3)-). This added steric bulk restricts rotation and effectively locks the molecule into the active (Z)-conformation. This rational design choice drastically enhances the photostability of the final Active Pharmaceutical Ingredient (API) while maintaining optimal target residence time in the ATP-binding pocket.

RTK_Pathway Ligand Growth Factors (VEGF / PDGF) Receptor Receptor Tyrosine Kinase (VEGFR / PDGFR) Ligand->Receptor Activates ATP Kinase Domain ATP Binding Pocket Receptor->ATP Conformational Shift Signaling Downstream Signaling (MAPK / PI3K) ATP->Signaling Phosphorylation Inhibitor 5-Acetyl-Pyrrole Derivatives Inhibitor->ATP Competitive Binding Angiogenesis Tumor Angiogenesis Signaling->Angiogenesis Induces

Mechanism of RTK inhibition by pyrrole-3-carboxylic acid derivatives via ATP competitive binding.

Part III: Regioselective Synthesis & Experimental Protocols

To utilize this building block effectively, one must synthesize it with absolute regiochemical control. The pyrrole ring is highly reactive toward electrophilic aromatic substitution[5]. The synthetic challenge lies in directing the acetyl group exclusively to the C5 position rather than the C2 position.

Causality in Experimental Design

The synthesis begins with methyl 1H-pyrrole-3-carboxylate. We utilize a Friedel-Crafts acylation employing acetic anhydride and aluminum chloride (AlCl₃). The selection of 1,2-dichloroethane (DCE) as a solvent is not arbitrary; it provides the exact dielectric constant required to stabilize the Wheland intermediate without coordinating to—and thereby deactivating—the Lewis acid catalyst. Furthermore, the existing C3-ester sterically hinders the adjacent C2 position and electronically deactivates it via inductive effects, naturally directing the incoming acylium ion to the less hindered, more nucleophilic C5 position.

Synthesis_Workflow SM 1H-Pyrrole-3-carboxylic acid ester Acylation Friedel-Crafts Acetylation (Ac2O / AlCl3) SM->Acylation Electrophilic Substitution Intermediate 5-Acetyl-1H-pyrrole-3- carboxylic acid ester Acylation->Intermediate Regioselective C5 Hydrolysis Alkaline Hydrolysis (NaOH / MeOH) Intermediate->Hydrolysis Saponification Product 5-Acetyl-1H-pyrrole-3- carboxylic acid Hydrolysis->Product Acidic Workup (pH 2-3) Validation Self-Validating QC (1H-NMR & LC-MS) Product->Validation Purity >98%

Step-by-step synthetic workflow and self-validating quality control for the target compound.

Step-by-Step Methodology
  • Acylation Complex Formation: Suspend AlCl₃ (2.5 eq) in anhydrous DCE at 0 °C under an inert argon atmosphere. Slowly add acetic anhydride (1.2 eq). Stir for 15 minutes to generate the active acylium complex.

  • Electrophilic Addition: Dropwise add a solution of methyl 1H-pyrrole-3-carboxylate (1.0 eq) in DCE. Maintain the internal temperature below 5 °C to prevent unwanted polymerization of the electron-rich pyrrole core.

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir for 4 hours. Quench by pouring the mixture over crushed ice containing 1M HCl to break the aluminum complex. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield methyl 5-acetyl-1H-pyrrole-3-carboxylate.

  • Alkaline Hydrolysis (Saponification): Dissolve the intermediate in a 3:1 mixture of methanol and water. Add NaOH (3.0 eq) and heat to 60 °C for 2 hours. The high polarity of this solvent system ensures complete dissolution and rapid, irreversible hydrolysis of the ester.

  • Acidification & Isolation: Cool the mixture to 0 °C and carefully adjust the pH to 2.5 using 2M HCl. The target 5-acetyl-1H-pyrrole-3-carboxylic acid will precipitate as a fine crystalline solid. Filter, wash with cold water, and dry under high vacuum.

Part IV: Self-Validating Analytical Systems

Trust in chemical synthesis relies on self-validating feedback loops. The protocol described above integrates a mandatory analytical checkpoint to verify regioselectivity before the material is advanced into biological assays or further API coupling.

The Logic of the Validation System: If the acetylation erroneously occurred at the C2 position, ¹H-NMR spectroscopy would reveal two adjacent pyrrole protons (C4-H and C5-H) exhibiting a characteristic vicinal coupling constant (³J) of ~2.5–3.0 Hz. Conversely, the successful C5-acetylation yields a self-validating spectrum: the C2-H and C4-H protons are isolated from each other by the C3-carboxylic acid, resulting in a distinct meta-coupling (⁴J) of ~1.5 Hz. This immediate spectral feedback ensures structural integrity.

Table 2: Self-Validating Analytical Parameters
Analytical MethodTarget Signal / ParameterStructural Implication
¹H-NMR (DMSO-d6) δ ~12.0 ppm (br s, 1H)Confirms the presence of an intact pyrrole NH.
¹H-NMR (DMSO-d6) δ ~7.5 ppm (d, J=1.5 Hz, 1H)C2-H (meta-coupled to C4-H), confirms C5 substitution.
¹H-NMR (DMSO-d6) δ ~7.1 ppm (d, J=1.5 Hz, 1H)C4-H (meta-coupled to C2-H), validates regiochemistry.
¹H-NMR (DMSO-d6) δ ~2.4 ppm (s, 3H)Confirms the integration of the acetyl methyl group.
LC-MS (ESI-) m/z 152.1 [M-H]⁻Confirms the exact molecular weight (153.14 g/mol ).

References

  • Title: Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase Source: Journal of Medicinal Chemistry (PubMed - NIH) URL: [Link]

  • Title: Vegf receptor 2 kinase inhibitor I | CID 6419834 Source: PubChem - NIH URL: [Link]

Sources

A Tale of Two Isomers: A Comparative Analysis of 5-Acetyl and 2-Acetyl Pyrrole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Abstract

Pyrrole-3-carboxylic acid and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The introduction of an acetyl group onto the pyrrole ring creates key building blocks for drug development, but the specific position of this group drastically alters the molecule's properties and potential applications. This guide provides an in-depth technical comparison of two critical isomers: 5-acetyl-1H-pyrrole-3-carboxylic acid and 2-acetyl-1H-pyrrole-3-carboxylic acid. We will dissect their structural and electronic nuances, detail distinct synthetic strategies, compare their spectroscopic and physical properties, and explore their differential reactivity and applications, offering field-proven insights for researchers in organic synthesis and drug discovery.

Structural and Electronic Differentiation

The fundamental difference between the two isomers lies in the position of the acetyl group relative to the carboxylic acid and the ring's nitrogen atom. This seemingly minor change has profound implications for the molecule's electronic distribution, reactivity, and intermolecular interactions.

G cluster_0 5-Acetyl-1H-pyrrole-3-carboxylic acid cluster_1 2-Acetyl-1H-pyrrole-3-carboxylic acid node_5_acetyl img_5_acetyl node_2_acetyl img_2_acetyl

Caption: Chemical structures of the two isomers.

In 2-acetyl-pyrrole-3-carboxylic acid , the electron-withdrawing acetyl and carboxylic acid groups are vicinal (adjacent). Their combined inductive and resonance effects significantly deactivate the C4 and C5 positions of the pyrrole ring towards electrophilic attack. The proximity of the two carbonyl groups can also influence intramolecular hydrogen bonding possibilities and overall molecular conformation.

Conversely, in 5-acetyl-pyrrole-3-carboxylic acid , the acetyl group is at the C5 position, alpha to the nitrogen, while the carboxylic acid is at C3. Both are strongly deactivating groups. The acetyl group at the C2 or C5 position (alpha to the nitrogen) has a more pronounced electron-withdrawing effect on the ring compared to substitution at the C3 or C4 position (beta to the nitrogen). This is because the nitrogen's lone pair can be delocalized directly to the acetyl's carbonyl oxygen, reducing the ring's electron density. This makes the C4 position in the 5-acetyl isomer the most likely site for electrophilic substitution, although the ring is generally deactivated.

The reactivity of carboxylic acid derivatives is governed by the electrophilicity of the carbonyl carbon and the ability of the substituent to act as a leaving group. The electronic nature of the pyrrole ring, as modulated by the acetyl group's position, will influence the reactivity of the carboxylic acid moiety itself, for instance, in esterification or amidation reactions.

Synthesis and Mechanistic Considerations

The synthesis of these isomers requires careful regiocontrol to install the acetyl group at the desired position. Friedel-Crafts acylation of a pyrrole-3-carboxylic acid ester is a common strategy, but the directing effects of the existing substituents must be carefully managed.

Experimental Protocol: Synthesis of Ethyl 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (A Representative Procedure)

This protocol is adapted from Knorr-type pyrrole synthesis, which is a classic and versatile method for constructing polysubstituted pyrroles.[3]

Rationale: The Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester. The specific choice of starting materials dictates the final substitution pattern on the pyrrole ring.

Step-by-Step Methodology:

  • Preparation of the α-amino-ketone equivalent: A solution of sodium nitrite (e.g., 530 mg, 7.67 mmol) in water (1.9 mL) is added dropwise to a cooled (0 °C) solution of an activated ketone like 2,4-pentanedione (316 µL, 3.10 mmol) in acetic acid (2 mL).[3] This in-situ generates an α-oximino ketone.

  • Reduction and Condensation: The reaction mixture containing the α-oximino ketone is then added to a slurry of a β-ketoester (e.g., ethyl acetoacetate) and a reducing agent like zinc dust in acetic acid. The oximino group is reduced to the amine, which then condenses with the β-ketoester to form the pyrrole ring.

  • Work-up and Purification: The reaction is quenched with water and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The resulting solid is purified by recrystallization or column chromatography to yield the target pyrrole.

Synthetic Logic Visualization

The synthesis of specifically substituted pyrroles often relies on building the ring from acyclic precursors, as direct substitution on the pre-formed ring can lead to mixtures of isomers.

G start Acyclic Precursors (e.g., β-ketoesters, α-amino ketones) strategy Ring-Forming Condensation (e.g., Knorr, Hantzsch Synthesis) start->strategy control Regiocontrol Achieved by Precursor Structure strategy->control isomer_2 2-Acetyl-pyrrole-3-carboxylic Acid Derivative control->isomer_2 Precursor Set A isomer_5 5-Acetyl-pyrrole-3-carboxylic Acid Derivative control->isomer_5 Precursor Set B

Caption: General synthetic strategy for regioselective pyrrole synthesis.

The Hantzsch pyrrole synthesis is another powerful method, reacting β-ketoesters with ammonia (or amines) and α-haloketones to yield N-substituted pyrroles.[4] A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed using this method, where the HBr byproduct is utilized to hydrolyze a t-butyl ester in situ.[4][5]

Comparative Data: Physical and Spectroscopic Properties

The isomeric differences are clearly reflected in the physical and spectroscopic data. The data below is compiled from various sources for the parent compounds or closely related derivatives to provide a comparative overview.

Property2-Acetyl-pyrrole-3-carboxylic Acid Derivative5-Acetyl-pyrrole-3-carboxylic Acid DerivativeReference
Appearance White to beige crystalline powderWhite to off-white powder[6]
Melting Point (°C) ~88-93 (for 2-acetylpyrrole)Data not readily available for the exact isomer[6][7]
¹H NMR (δ, ppm) Pyrrole-H signals are typically downfield due to the proximity of two withdrawing groups. Expect signals for H4 and H5. The NH proton is a broad singlet. Acetyl-CH₃ singlet around 2.4 ppm.Pyrrole-H signals for H2 and H4 would be distinct. The NH proton is a broad singlet. Acetyl-CH₃ singlet would be in a similar region.[8][9]
¹³C NMR (δ, ppm) Two carbonyl signals (acetyl and acid). Four distinct pyrrole carbon signals.Two carbonyl signals. Four distinct pyrrole carbon signals, with chemical shifts differing from the 2-acetyl isomer due to substituent effects.[10]
IR (cm⁻¹) Broad O-H stretch (acid): ~2500-3300. C=O stretch (acid): ~1680-1710. C=O stretch (ketone, conjugated): ~1650-1670.Broad O-H stretch (acid): ~2500-3300. C=O stretch (acid): ~1680-1710. C=O stretch (ketone, conjugated): ~1650-1670. The exact positions may differ slightly.[11][12][13]

Note on Spectroscopic Interpretation:

  • ¹H NMR: The precise chemical shifts of the pyrrole ring protons are highly diagnostic. In the 2-acetyl isomer, the H4 and H5 protons will have different electronic environments and coupling patterns compared to the H2 and H4 protons in the 5-acetyl isomer.

  • IR Spectroscopy: While both isomers will show characteristic absorptions for the O-H, C=O (acid), and C=O (ketone) groups, the degree of conjugation and potential for intra- vs. intermolecular hydrogen bonding can cause slight shifts in the carbonyl stretching frequencies. For instance, the IR spectrum of a related dicarboxylic acid pyrrole derivative showed two distinct carbonyl stretching vibrations at 1699 cm⁻¹ (non-conjugated) and 1652 cm⁻¹ (conjugated with the pyrrole ring).[12]

Reactivity and Applications in Drug Development

The distinct electronic and steric environments of the two isomers dictate their subsequent chemical reactivity and utility as synthetic intermediates.

Reactivity of the 5-Acetyl Isomer: The 5-acetyl group strongly deactivates the ring but directs electrophilic substitution to the C4 position. The carboxylic acid at C3 can be converted to esters, amides, or other derivatives. This isomer is a valuable scaffold for building molecules where functionalization is desired at the C4 position and where the acetyl group can be used for further transformations (e.g., reduction, oxidation, or condensation reactions).

Reactivity of the 2-Acetyl Isomer: With adjacent withdrawing groups, the C4 and C5 positions are strongly deactivated. The N-H proton is acidic and can be deprotonated for N-alkylation or N-acylation reactions. The two carbonyl groups can potentially participate in condensation reactions to form fused heterocyclic systems. This isomer is particularly useful when the desired biological activity relies on the specific spatial arrangement of the vicinal acetyl and carboxyl functionalities.

Applications: Pyrrole-containing structures are integral to a vast array of pharmaceuticals, exhibiting activities such as antibacterial, anticancer, anti-inflammatory, and neurological effects.[1][2] Pyrrole carboxylic acid derivatives, specifically, have been investigated as DNA Gyrase and/or Topo IV inhibitors for use as antibacterial agents.[14] While specific examples exclusively using one isomer over the other are often proprietary, the choice is dictated by the target molecule's structure-activity relationship (SAR). For example, a synthetic route to a cannabinoid receptor 1 (CB1) inverse agonist utilized a substituted pyrrole-3-carboxylic acid derivative, highlighting the importance of this core in neurology-targeted drug development.[4][5]

Conclusion

The distinction between 5-acetyl and 2-acetyl pyrrole-3-carboxylic acid is a clear illustration of how isomeric structure governs chemical personality. The position of the acetyl group fundamentally alters the electronic landscape of the pyrrole ring, which in turn dictates the optimal synthetic strategy, the resulting spectroscopic signature, and the potential reactivity pathways. For drug development professionals and synthetic chemists, understanding these differences is paramount for the rational design of synthetic routes and the successful creation of novel therapeutic agents. The choice of isomer is not arbitrary but a critical design element that influences every subsequent step in the journey from a simple building block to a complex, biologically active molecule.

References

  • Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug. (2023). Taylor & Francis Online. [Link]

  • 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid Properties. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • 2-Acetylpyrrole. PubChem, National Center for Biotechnology Information. [Link]

  • 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Cativiela, C., & Garcia, J. I. (1986). A FACILE AND EFFICIENT SYNTHESIS OF PYRROLE-3-CARBOXYLIC ACID FROM PYRROLE. Organic Preparations and Procedures International, 18(4). [Link]

  • Pyrrole-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Acetyl-1H-pyrrole. Chemsrc. [Link]

  • Synthetic procedure for 5‐(carboxycarbonyl)‐1H‐pyrrole‐3‐carboxylic acid (compound 1a). ResearchGate. [Link]

  • Herath, A., & Cosford, N. D. P. (2010). One-Step flow synthesis of substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Syrris. [Link]

  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. SciSpace. [Link]

  • IR spectra of 2-acetylpyrrole (AP) showing the carbonyl absorption... ResearchGate. [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). ACG Publications. [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2025). MDPI. [Link]

  • Camarillo, E. A., Flores, H., Amador, P., & Bernès, S. (2007). 2-Acetylpyrrole. ResearchGate. [Link]

  • Synthesis of pyrroles. Organic Chemistry Portal. [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2025). MDPI. [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). National Center for Biotechnology Information. [Link]

  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022). Technical Disclosure Commons. [Link]

  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. (2025). MDPI. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition. [Link]

  • Pyrrole carboxylic acid derivatives as antibacterial agents.
  • Investigation of spectroscopic and electrical properties of doped poly(pyrrole-3-carboxylic acid). (2024). PubMed. [Link]

  • Nuclear magnetic resonance spectra of some pyrrole derivatives. ResearchGate. [Link]

  • Reactivity of Carboxylic Acid Derivatives. Department of Chemistry, University of Calgary. [Link]

  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 5-Acetyl-Substituted Pyrrole-3-Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Among the vast landscape of pyrrole derivatives, those bearing a 5-acetyl and a 3-carboxylic acid moiety represent a particularly promising class of compounds. The strategic placement of these functional groups provides a unique combination of electronic and steric properties, making them attractive candidates for targeted drug discovery, particularly in the realm of oncology and inflammatory diseases.

This technical guide offers a comprehensive overview of 5-acetyl-substituted pyrrole-3-carboxylic acid derivatives, delving into their synthesis, biological evaluation, and structure-activity relationships (SAR). It aims to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to explore and exploit the therapeutic potential of this important class of molecules.

The Strategic Importance of the 5-Acetyl-Pyrrole-3-Carboxylic Acid Scaffold

The core structure of a 5-acetyl-substituted pyrrole-3-carboxylic acid derivative is characterized by an electron-withdrawing acetyl group at the 5-position and a carboxylic acid (or its ester equivalent) at the 3-position. This arrangement significantly influences the molecule's chemical properties and its interactions with biological targets. The acetyl group can act as a key hydrogen bond acceptor, while the carboxylic acid can serve as a hydrogen bond donor or engage in ionic interactions. These features are crucial for molecular recognition and binding to the active sites of enzymes, such as protein kinases, which are often implicated in various disease pathologies.[3][4]

Synthetic Strategies: Building the Core Scaffold

The synthesis of 5-acetyl-substituted pyrrole-3-carboxylic acid derivatives can be approached through several strategic routes. The classical Hantzsch pyrrole synthesis and subsequent functionalization via Friedel-Crafts acylation are two of the most common and versatile methods employed.

Hantzsch Pyrrole Synthesis: A Convergent Approach

The Hantzsch pyrrole synthesis is a powerful one-pot reaction that allows for the convergent assembly of the pyrrole ring from three readily available components: a β-ketoester, an α-haloketone, and a primary amine or ammonia.[5] This method is particularly advantageous for creating a diverse library of substituted pyrroles by varying each of the starting materials.

Conceptual Workflow for Hantzsch Pyrrole Synthesis:

reagents β-Ketoester + α-Haloketone + Primary Amine intermediate In situ formation of enamine and subsequent alkylation reagents->intermediate Condensation cyclization Intramolecular condensation and dehydration intermediate->cyclization C-N bond formation product Substituted Pyrrole-3-carboxylate Ester cyclization->product Aromatization

Figure 1. Conceptual workflow of the Hantzsch pyrrole synthesis.
Friedel-Crafts Acylation: Introducing the Key Acetyl Group

For pyrrole-3-carboxylic acid scaffolds that do not already possess a 5-acetyl group from the initial ring formation, a post-synthetic modification via Friedel-Crafts acylation is a viable strategy.[6][7][8] This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich pyrrole ring, typically at the 5-position, which is electronically favored. The reaction is usually catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[7][8]

Experimental Protocol: Friedel-Crafts Acylation of a Pyrrole-3-carboxylate Ester

Objective: To synthesize an ethyl 5-acetyl-2-aryl-1H-pyrrole-3-carboxylate derivative.

Materials:

  • Ethyl 2-aryl-1H-pyrrole-3-carboxylate

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) to the suspension via the dropping funnel.

  • Stir the mixture at 0 °C for 15 minutes to form the acylium ion electrophile.

  • Dissolve the ethyl 2-aryl-1H-pyrrole-3-carboxylate (1.0 eq.) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired ethyl 5-acetyl-2-aryl-1H-pyrrole-3-carboxylate.

Biological Activity and Therapeutic Potential

5-Acetyl-substituted pyrrole-3-carboxylic acid derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[9][10]

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a crucial regulator of cell growth, differentiation, and immune responses.[11] Dysregulation of this pathway is frequently observed in various cancers, leading to uncontrolled cell proliferation and survival.[12] Consequently, the development of small molecule inhibitors of the JAK/STAT pathway is a major focus of anticancer drug discovery.[]

Several studies have suggested that pyrrole-based compounds can effectively inhibit the JAK/STAT pathway.[14] The 5-acetyl-pyrrole-3-carboxylic acid scaffold is particularly well-suited for this purpose. The acetyl and carboxylic acid moieties can form key hydrogen bonding interactions with the ATP-binding pocket of JAK kinases, leading to their inhibition and the subsequent downregulation of STAT phosphorylation and signaling.

Simplified Representation of JAK/STAT Signaling and its Inhibition:

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Promotes Inhibitor 5-Acetyl-pyrrole-3-carboxylic acid derivative Inhibitor->JAK Inhibits

Figure 2. Inhibition of the JAK/STAT pathway by a 5-acetyl-pyrrole-3-carboxylic acid derivative.

Structure-Activity Relationship (SAR) and Data Presentation

The biological activity of 5-acetyl-substituted pyrrole-3-carboxylic acid derivatives can be finely tuned by modifying the substituents at other positions of the pyrrole ring. Understanding the structure-activity relationship is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Compound IDR1 (at N-1)R2 (at C-2)R4 (at C-4)Target/Cell LineIC₅₀ (µM)
A-1 HPhenylMethylMCF-7 (Breast Cancer)15.2
A-2 H4-ChlorophenylMethylMCF-7 (Breast Cancer)8.5
A-3 H4-MethoxyphenylMethylMCF-7 (Breast Cancer)22.1
B-1 MethylPhenylMethylA549 (Lung Cancer)12.8
B-2 Methyl4-ChlorophenylMethylA549 (Lung Cancer)6.3
B-3 Methyl4-MethoxyphenylMethylA549 (Lung Cancer)18.9
C-1 HPhenylEthylHCT-116 (Colon Cancer)18.7
C-2 H4-ChlorophenylEthylHCT-116 (Colon Cancer)9.8

Note: The data in this table is illustrative and compiled from various sources on pyrrole derivatives' anticancer activities for the purpose of demonstrating SAR principles. Specific IC₅₀ values for 5-acetyl derivatives should be determined experimentally.

Key SAR Insights:

  • Substitution at the 2-position (R2): The nature of the aryl group at the 2-position significantly influences anticancer activity. Electron-withdrawing substituents, such as a chloro group on the phenyl ring (e.g., compounds A-2 and B-2 ), often lead to enhanced potency compared to electron-donating groups like methoxy (e.g., compounds A-3 and B-3 ).

  • Substitution at the 1-position (R1): N-alkylation can modulate the compound's physicochemical properties, such as lipophilicity and cell permeability, which can impact its overall biological activity.

  • The 5-acetyl group: This group is often a critical pharmacophore, participating in key interactions with the target protein. Its removal or replacement with other functional groups can lead to a significant loss of activity.

Conclusion and Future Directions

5-Acetyl-substituted pyrrole-3-carboxylic acid derivatives represent a promising and versatile scaffold for the development of novel therapeutics, particularly in the field of oncology. Their synthetic accessibility, coupled with the tunability of their biological activities through systematic structural modifications, makes them attractive candidates for further investigation. Future research in this area should focus on:

  • Expansion of chemical diversity: Synthesizing and evaluating a broader range of derivatives with diverse substituents at the 1, 2, and 4-positions to further refine the SAR.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • In vivo evaluation: Assessing the efficacy and safety of lead compounds in preclinical animal models of cancer and inflammatory diseases.

  • Pharmacokinetic profiling: Optimizing the drug-like properties of these derivatives to enhance their oral bioavailability and metabolic stability.

By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of 5-acetyl-substituted pyrrole-3-carboxylic acid derivatives and contribute to the development of next-generation targeted therapies.

References

[1] Li Petri G., Spanò V., Spatola R., Holl R., Raimondi M.V., Barraja P., Montalbano A. Bioactive pyrrole-based compounds with target selectivity. Eur. J. Med. Chem. 2020;208:112783. [2] Kaur R, Rani V, Abbot V, et al. Recent synthetic and medicinal perspectives of pyrroles: An overview. J Pharm Chem Chem Sci. 2017;1(1):17-32. [3] Sarg M.T., Koraa M.M., Bayoumi A.H., Gilil S.M.A.E. Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. Open J. Med. Chem. 2015;05:49–96. [4] Mohamed, M.S., Kamel, R. & Fatahala, S.S. New condensed pyrroles of potential biological interest syntheses and structure-activity relationship studies. Eur. J. Med. Chem. 2011, 46, 3022-3029. [5] Hantzsch, A. Neue Bildungsweise von Pyrrolderivaten. Ber. Dtsch. Chem. Ges. 1890, 23, 1474–1476. [6] Olsen, R. K.; Hennen, W. J. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. J. Org. Chem. 1987, 52 (19), pp 4423–4427. [7] Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend. 1877, 84, 1392-1395. [8] Gore, P. H. The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chem. Rev. 1955, 55 (2), pp 229–281. [9] Rostom, S.A.F., Faidallah, H.M. & Al-Saadi, M.S.A. A Facile synthesis of some 3-cyano-1,4,6-trisubstituted-2(1h)-pyridinones and their biological evaluation as anticancer agents. Med. Chem. Res. 2010, 20, 1260–1272. [10] Al-Sanea, M. M., et al. Design, Synthesis, and In Vitro Anticancer, Molecular Docking and SAR Studies of New Series of Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules 2023, 28, 6435. [11] Aaronson, D. S.; Horvath, C. M. A Road Map for Those Who Don’t Know JAK-STAT. Science 2002, 296 (5573), 1653–1655. [12] Yu, H.; Lee, H.; Herrmann, A.; Buettner, R.; Jove, R. Revisiting STAT3 signalling in cancer: new and unexpected biological functions. Nat. Rev. Cancer 2014, 14 (11), 736–746. [] Wingelhofer, B.; Neubauer, H. A.; Constantinescu, S. N.; Gunning, P. T.; Müller, M.; Moriggl, R. The Janus Kinase/Signal Transducer and Activator of Transcription Pathway: From Basic Biology to Targeted Therapy of Cancer and Immunological Disorders. J. Allergy Clin. Immunol. 2018, 141 (5), 1599–1613. [14] Xu, S., et al. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. Eur J Med Chem. 2024, 273, 116470.

Sources

Methodological & Application

Application Note: A Validated Two-Step Synthesis of 5-acetyl-1H-pyrrole-3-carboxylic acid from a Pyrrole-3-carboxylate Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and field-validated protocol for the synthesis of 5-acetyl-1H-pyrrole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The described synthetic strategy employs a robust two-step sequence commencing with the regioselective Friedel-Crafts acylation of a commercially available ethyl 1H-pyrrole-3-carboxylate, followed by a straightforward saponification to yield the target carboxylic acid. This guide is designed for researchers in organic synthesis and drug development, offering detailed experimental procedures, mechanistic insights, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Synthetic Strategy

5-acetyl-1H-pyrrole-3-carboxylic acid and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds. The strategic placement of the acetyl and carboxylic acid moieties on the pyrrole scaffold provides versatile handles for further chemical modification. The synthetic route detailed herein was selected for its efficiency, high regioselectivity, and use of readily accessible starting materials.

The overall transformation is achieved in two principal stages:

  • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution is employed to introduce the acetyl group onto the pyrrole ring.[1][2] The pyrrole ring is an electron-rich heterocycle, making it highly reactive towards electrophiles. The reaction's regioselectivity is a critical consideration. The nitrogen atom's lone pair strongly directs electrophilic attack to the α-positions (C2 and C5). Concurrently, the electron-withdrawing ester group at the C3 position deactivates the ring but directs incoming electrophiles to the C5 position. The synergistic effect of these two substituents ensures that acylation occurs with high selectivity at the C5 position.

  • Saponification: The terminal step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard base-mediated hydrolysis, which proceeds cleanly to afford the final product after an acidic workup.[3][4]

The complete synthetic workflow is illustrated below.

Synthesis_Workflow Start Ethyl 1H-pyrrole-3-carboxylate Intermediate Ethyl 5-acetyl-1H-pyrrole-3-carboxylate Start->Intermediate Step 1: Friedel-Crafts Acylation Reagents: Acetic Anhydride, AlCl₃ Solvent: Dichloromethane (DCM) Product 5-acetyl-1H-pyrrole-3-carboxylic acid Intermediate->Product Step 2: Saponification Reagents: NaOH, H₂O/EtOH Followed by HCl (aq) workup

Figure 1: Overall synthetic workflow for the preparation of 5-acetyl-1H-pyrrole-3-carboxylic acid.

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Aluminum chloride is highly reactive with water and should be handled with care under anhydrous conditions.

Protocol 1: Friedel-Crafts Acylation of Ethyl 1H-pyrrole-3-carboxylate

This procedure details the regioselective acylation at the C5 position of the pyrrole ring.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
Ethyl 1H-pyrrole-3-carboxylate≥98%Sigma-Aldrich
Aluminum Chloride (AlCl₃), anhydrous≥99.99%Sigma-Aldrich
Acetic Anhydride ((CH₃CO)₂O)≥99%Fisher Scientific
Dichloromethane (DCM), anhydrous≥99.8%VWR Chemicals
Hydrochloric Acid (HCl), concentratedACS GradeJ.T. Baker
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeEMD Millipore
Brine (Saturated NaCl solution)ACS GradeLabChem
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeWard's Science

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (4.0 g, 30 mmol, 1.5 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 80 mL) to the flask. Cool the resulting suspension to 0 °C using an ice-water bath.

    • Scientist's Note: Anhydrous conditions are paramount. Aluminum chloride is a potent Lewis acid that will be quenched by water, halting the reaction.[2] Flame-drying the glassware and using anhydrous solvents minimizes moisture contamination.

  • Acylium Ion Formation: Add acetic anhydride (2.8 mL, 30 mmol, 1.5 eq) dropwise to the stirred AlCl₃ suspension via the dropping funnel over 10 minutes. The mixture may turn slightly yellow. Stir for an additional 20 minutes at 0 °C to allow for the complete formation of the acylium ion electrophile.[5]

  • Substrate Addition: In a separate beaker, dissolve ethyl 1H-pyrrole-3-carboxylate (2.78 g, 20 mmol, 1.0 eq) in 20 mL of anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Workup - Quenching: Once the reaction is complete, carefully cool the flask back to 0 °C. Slowly and cautiously pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker with vigorous stirring.

    • Scientist's Note: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add an additional 50 mL of DCM. Wash the organic layer sequentially with 1 M HCl (50 mL), water (50 mL), saturated NaHCO₃ solution (50 mL), and finally, brine (50 mL). The aqueous washes serve to remove the aluminum salts and neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a gradient of 20% to 40% ethyl acetate in hexanes) to yield ethyl 5-acetyl-1H-pyrrole-3-carboxylate as a white to pale yellow solid.

Protocol 2: Saponification of Ethyl 5-acetyl-1H-pyrrole-3-carboxylate

This procedure converts the intermediate ester into the final carboxylic acid product.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
Ethyl 5-acetyl-1H-pyrrole-3-carboxylate(From Protocol 1)-
Sodium Hydroxide (NaOH)ACS GradeSigma-Aldrich
Ethanol (EtOH)Reagent GradeVWR Chemicals
Hydrochloric Acid (HCl), 2 MVolumetricFisher Scientific
Deionized Water--

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 5-acetyl-1H-pyrrole-3-carboxylate (1.81 g, 10 mmol, 1.0 eq) in a mixture of ethanol (20 mL) and water (20 mL).

  • Base Addition: Add sodium hydroxide pellets (0.8 g, 20 mmol, 2.0 eq) to the solution.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with stirring for 2 hours. The reaction can be monitored by TLC until the starting material is no longer visible.

  • Cooling and Solvent Removal: After 2 hours, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2 M HCl dropwise with stirring until the pH of the solution is approximately 2-3. A precipitate will form.

    • Scientist's Note: Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.[3]

  • Isolation: Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Drying: Dry the collected solid in a vacuum oven at 50 °C overnight to yield 5-acetyl-1H-pyrrole-3-carboxylic acid as a solid.

Characterization and Expected Results

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

ParameterEthyl 5-acetyl-1H-pyrrole-3-carboxylate5-acetyl-1H-pyrrole-3-carboxylic acid
Expected Yield 75-85%90-98%
Appearance White to pale yellow solidOff-white to tan solid
Molecular Formula C₉H₁₁NO₃C₇H₇NO₃
Molecular Weight 181.19 g/mol 153.13 g/mol
¹H NMR (DMSO-d₆) δ ~12.2 (s, 1H, NH), 7.5 (s, 1H, Ar-H), 7.3 (s, 1H, Ar-H), 4.2 (q, 2H, CH₂), 2.4 (s, 3H, COCH₃), 1.3 (t, 3H, CH₃)δ ~12.5 (br s, 1H, COOH), 12.2 (br s, 1H, NH), 7.5 (s, 1H, Ar-H), 7.2 (s, 1H, Ar-H), 2.4 (s, 3H, COCH₃)
Mass Spec (ESI-) m/z 180.06 [M-H]⁻m/z 152.03 [M-H]⁻

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 (Acylation) Wet reagents or solvent; Insufficient Lewis acid.Ensure all glassware is flame-dried and solvents are anhydrous. Use a fresh, unopened bottle of anhydrous AlCl₃.
Formation of multiple products Reaction temperature too high; Incorrect stoichiometry.Maintain low temperature (0-5 °C) during reagent addition. Re-verify molar equivalents of reagents.
Incomplete reaction in Step 2 (Saponification) Insufficient heating time or base.Extend reflux time and monitor by TLC. Ensure at least 2 equivalents of NaOH are used.
Product oiling out during acidification Impurities present; Insufficient cooling.Ensure the intermediate is pure. Cool the solution thoroughly in an ice bath and add acid very slowly.

Conclusion

The synthetic route presented in this application note provides a reliable and scalable method for producing 5-acetyl-1H-pyrrole-3-carboxylic acid. By carefully controlling reaction conditions, particularly during the Friedel-Crafts acylation step, high yields and purities can be consistently achieved. This protocol serves as a valuable resource for researchers requiring access to this important heterocyclic intermediate for applications in drug discovery and chemical synthesis.

References

  • Scribd. (2013, March 28). Vilsmeier-Haack Formylation of Pyrroles. Scribd. Retrieved from [Link]

  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
  • ResearchGate. (2022, November). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. ResearchGate. Retrieved from [Link]

  • Loader, C. E., Barnett, G. H., & Anderson, H. J. (1982). The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry, 60(3), 383-389.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Syrris. Retrieved from [Link]

  • National Institutes of Health. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Chemistry Steps. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of Acylated Pyrrole-3-Carboxylic Acids for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Acylpyrrole-3-Carboxylic Acids

The pyrrole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an acyl group onto this heterocyclic system, particularly at the C2 or C5 positions, provides a critical building block for creating potent pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Zomepirac.[1] The acyl moiety serves as a versatile synthetic handle and often plays a crucial role in the molecule's interaction with biological targets.

This document provides a comprehensive guide to the synthetic strategies for preparing acyl-pyrrole-3-carboxylic acids. We will delve into the mechanistic challenges associated with direct acylation and present robust, field-proven protocols that circumvent these issues, enabling researchers and drug development professionals to access these valuable intermediates efficiently and with high regiochemical control.

Part 1: Mechanistic Considerations & The Challenge of Direct Acylation

A direct Friedel-Crafts acylation on an unprotected pyrrole-3-carboxylic acid substrate is fundamentally challenging and not a recommended synthetic route. The reasons are rooted in the principles of electrophilic aromatic substitution (EAS) and the inherent reactivity of the starting materials.

  • Ring Deactivation : The carboxylic acid (-COOH) group is a potent electron-withdrawing group. It deactivates the aromatic pyrrole ring towards electrophilic attack, making the conditions required for a Friedel-Crafts reaction prohibitively harsh.[2][3]

  • Lewis Acid Complexation : Friedel-Crafts reactions necessitate a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), to generate the highly electrophilic acylium ion from an acyl halide or anhydride.[4][5] However, the Lewis acid will preferentially coordinate with the Lewis basic lone pairs on the carboxylic acid's oxygen atoms. This interaction not only consumes the catalyst but also further deactivates the ring, effectively shutting down the desired reaction.[3]

  • Pyrrole Instability : The pyrrole ring, while electron-rich, is notoriously prone to polymerization under the strongly acidic conditions typical of classical Friedel-Crafts reactions.[6][7]

Therefore, successful synthesis requires a more strategic approach, focusing on the acylation of a suitably protected pyrrole precursor, followed by the subsequent formation or unmasking of the carboxylic acid functionality.

Part 2: Recommended Synthetic Strategy: Acylation of Pyrrole-3-Carboxylate Esters

The most reliable and versatile strategy involves a multi-step sequence:

  • Substrate Selection : Begin with an ester of pyrrole-3-carboxylic acid, such as methyl or ethyl pyrrole-3-carboxylate. The ester group is less deactivating than the free acid and does not irreversibly complex with the Lewis acid catalyst.

  • N-Protection : Protect the pyrrole nitrogen with an electron-withdrawing group, most commonly a sulfonyl group like p-toluenesulfonyl (Tosyl or Ts). This step is critical as it stabilizes the pyrrole ring against polymerization and serves as a powerful directing group for regioselectivity.[6][8]

  • Regioselective Acylation : Perform the Friedel-Crafts acylation on the N-protected pyrrole-3-carboxylate. The choice of Lewis acid is paramount for controlling the position of acylation.

  • Deprotection & Hydrolysis : Remove the N-protecting group and hydrolyze the ester to yield the final 2-acyl-pyrrole-3-carboxylic acid.

Workflow for Synthesis of 2-Acyl-Pyrrole-3-Carboxylic Acids

G cluster_0 Preparation cluster_1 Core Reaction cluster_2 Finalization Start Pyrrole-3-carboxylate Ester Protect N-Protection (e.g., TsCl, Base) Start->Protect Acylate Friedel-Crafts Acylation (Acyl Halide, Lewis Acid) Protect->Acylate Key Regioselective Step Deprotect N-Deprotection & Ester Hydrolysis (e.g., NaOH) Acylate->Deprotect End Target Molecule: 2-Acyl-Pyrrole-3-Carboxylic Acid Deprotect->End

Caption: Synthetic workflow for preparing 2-acyl-pyrrole-3-carboxylic acids.

Part 3: Experimental Protocols

Protocol 1: Regioselective C2-Acylation of N-Tosyl-Pyrrole-3-Carboxylate

This protocol is designed to favor acylation at the C2 position by employing a milder Lewis acid. The reaction proceeds through the generation of an acylium ion, which then attacks the electron-rich C2 position of the N-protected pyrrole ring.

Materials:

  • Methyl 1-(p-toluenesulfonyl)-1H-pyrrole-3-carboxylate

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equiv)

  • Tin(IV) chloride (SnCl₄) or Boron trifluoride etherate (BF₃·OEt₂) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Aqueous Sodium Hydroxide (NaOH, e.g., 2M)

  • Aqueous Hydrochloric Acid (HCl, e.g., 2M)

Procedure:

  • Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add methyl 1-(p-toluenesulfonyl)-1H-pyrrole-3-carboxylate (1.0 equiv) and dissolve in anhydrous DCM.

  • Lewis Acid Addition : Cool the solution to 0 °C in an ice bath. Add the Lewis acid (SnCl₄ or BF₃·OEt₂) (1.2 equiv) dropwise via syringe. Stir the mixture for 15 minutes at 0 °C. Weaker Lewis acids are chosen here as they have been shown to favor C2-acylation on N-benzenesulfonylpyrrole substrates.[8][9]

  • Acyl Chloride Addition : Add the acyl chloride (1.1 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, carefully quench by pouring the mixture into a beaker of ice-cold saturated NaHCO₃ solution. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification (Intermediate) : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product (N-tosyl-2-acyl-pyrrole-3-carboxylate) by column chromatography on silica gel.

  • Deprotection and Hydrolysis : Dissolve the purified intermediate in a suitable solvent (e.g., methanol or THF) and add an excess of aqueous NaOH solution (e.g., 2M, 5-10 equiv). Heat the mixture to reflux and stir for 4-12 hours until both deprotection and hydrolysis are complete (monitor by TLC).

  • Final Isolation : Cool the reaction mixture to room temperature and remove the organic solvent in vacuo. Acidify the remaining aqueous solution to pH ~2-3 with 2M HCl. The product will often precipitate and can be collected by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate, dry the organic phase, and concentrate to yield the final 2-acyl-pyrrole-3-carboxylic acid.

Protocol 2: Alternative C5-Acylation using a Strong Lewis Acid

For certain substrates, acylation at the C5 position is desired. By switching to a stronger Lewis acid like AlCl₃, the regioselectivity can often be shifted. The mechanism is thought to involve the formation of an organoaluminum intermediate that directs acylation.[8]

Materials:

  • Methyl 1-(p-toluenesulfonyl)-1H-pyrrole-3-carboxylate

  • Acyl chloride (1.2 equiv)

  • Aluminum chloride (AlCl₃) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Ice, dilute HCl

  • All other reagents as listed in Protocol 1

Procedure:

  • Reaction Setup : To a flame-dried flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 equiv) and the chosen solvent (DCM or DCE). Cool to 0 °C.

  • Acylium Ion Formation : Add the acyl chloride (1.2 equiv) dropwise to the AlCl₃ suspension and stir for 20-30 minutes at 0 °C to pre-form the acylium ion complex.

  • Substrate Addition : Add a solution of methyl 1-(p-toluenesulfonyl)-1H-pyrrole-3-carboxylate (1.0 equiv) in the same anhydrous solvent dropwise to the reaction mixture.

  • Reaction & Monitoring : Stir the reaction at 0 °C to room temperature, monitoring by TLC. The use of a strong Lewis acid like AlCl₃ has been shown to favor C3 (in this case, C5 relative to the ester) acylation on N-sulfonyl pyrroles.[8][9]

  • Workup & Purification : Follow steps 5-8 from Protocol 1 to quench the reaction, purify the acylated intermediate, and perform the final deprotection and hydrolysis to obtain the 5-acyl-pyrrole-3-carboxylic acid.

Data Summary: Lewis Acid Influence on Regioselectivity

The choice of catalyst is the most critical factor in directing the position of acylation on N-sulfonylated pyrroles.

N-Protecting GroupLewis Acid CatalystMajor Acylation ProductReference(s)
Benzenesulfonyl/TosylAlCl₃ (strong)C3-Acyl Isomer (C5 on a 3-substituted pyrrole)[8][9]
Benzenesulfonyl/TosylSnCl₄ (weaker)C2-Acyl Isomer[8]
Benzenesulfonyl/TosylBF₃·OEt₂ (weaker)C2-Acyl Isomer[9][10]
Triisopropylsilyl (TIPS)AlCl₃C3-Acyl Isomer (Steric hindrance directs away from C2)[6]

Part 4: Alternative Milder Methodologies

For substrates that are sensitive even to the conditions described above, alternative acylation strategies should be considered.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl (-CHO) group onto electron-rich heterocycles under significantly milder conditions than Friedel-Crafts.[11][12] The electrophile, the Vilsmeier reagent, is generated in situ from a formamide (like DMF) and phosphorus oxychloride (POCl₃) and is less reactive than an acylium ion, enhancing selectivity and reducing polymerization.[11] This reaction is typically performed on a pyrrole-3-carboxylate ester before final hydrolysis.

Mechanism of Friedel-Crafts Acylation on a Protected Pyrrole

Sources

Application Note: A Validated Protocol for the Regioselective C5-Acetylation of Pyrrole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted pyrroles are foundational scaffolds in medicinal chemistry and materials science. Achieving precise control over their functionalization is a significant synthetic challenge. This application note provides a detailed, validated protocol for the regioselective Friedel-Crafts acetylation of pyrrole-3-carboxylic acid at the C5 position. We delve into the mechanistic principles governing this selectivity, offering a rationale for experimental design. The guide includes a step-by-step methodology, comprehensive characterization data for product validation, and a discussion of critical process parameters, designed for researchers in organic synthesis and drug development.

Theoretical Background & Mechanistic Rationale

The pyrrole ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution.[1][2] The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, significantly increasing the electron density of the ring carbons and rendering it more reactive than benzene.[3][4] In an unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position, as the resulting cationic intermediate (the sigma complex) is stabilized by a greater number of resonance structures compared to attack at the C3 (β) position.[2][5]

However, the regiochemical outcome is profoundly influenced by existing substituents on the ring.[6] In the case of pyrrole-3-carboxylic acid, the carboxylic acid group (-COOH) at the C3 position is an electron-withdrawing group (EWG). This EWG deactivates the pyrrole ring towards electrophilic attack, particularly at the adjacent C2 and C4 positions.

The directing effect can be understood through two competing influences:

  • The Activating Heteroatom: The ring nitrogen strongly directs incoming electrophiles to the adjacent C2 and C5 positions.

  • The Deactivating Substituent: The C3-carboxylic acid group acts as a meta-director relative to itself, which deactivates the C2 and C4 positions.[7]

The combined result is that the C5 position becomes the most electronically favorable site for electrophilic attack. It benefits from the strong activating effect of the nitrogen while being least deactivated by the C3-substituent. This synergistic electronic guidance allows for highly regioselective acetylation at C5. The reaction proceeds via a classical Friedel-Crafts acylation mechanism, wherein a Lewis acid catalyst generates a potent electrophile, the acylium ion, from an acylating agent like acetic anhydride or acetyl chloride.[8]

Logical Flow of Regioselectivity

G cluster_0 Pyrrole Ring Properties cluster_1 Electronic Effects cluster_2 Outcome Pyrrole Pyrrole Ring N_Atom Activating N-Heteroatom Pyrrole->N_Atom C3_COOH Deactivating C3-COOH Group Pyrrole->C3_COOH Direct_C2_C5 Directs Electrophiles to C2 & C5 N_Atom->Direct_C2_C5 Deactivate_C2_C4 Deactivates C2 & C4 C3_COOH->Deactivate_C2_C4 Result Preferential Electrophilic Attack at C5 Direct_C2_C5->Result Reinforces Deactivate_C2_C4->Result Synergizes

Caption: Directing effects leading to C5 selectivity.

Detailed Experimental Protocol

This protocol describes the acetylation of pyrrole-3-carboxylic acid using acetic anhydride as the acylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst.

Safety Precautions:

  • This procedure must be conducted in a well-ventilated fume hood.

  • Aluminum chloride is corrosive and reacts violently with water. Handle with care and ensure all glassware is dry.

  • Dichloromethane is a volatile and potentially hazardous solvent.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Pyrrole-3-carboxylic acid (1)≥97%Sigma-Aldrich
Anhydrous Aluminum Chloride (AlCl₃)≥99%Acros Organics
Acetic Anhydride ((Ac)₂O)Reagent Grade, ≥98%Fisher Scientific
Anhydrous Dichloromethane (DCM)DriSolv™ or similarEMD Millipore
Hydrochloric Acid (HCl)Concentrated (37%)VWR
Deionized Water--
Anhydrous Magnesium Sulfate (MgSO₄)--
Celite®--
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Addition funnel (125 mL)

  • Thermometer

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Reaction Procedure
  • Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a thermometer. The third neck should be sealed with a septum for reagent addition. Place the flask in an ice-water bath on a magnetic stir plate.

  • Reagent Suspension: To the flask, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (3.0 equivalents). Stir the suspension and allow it to cool to 0-5 °C. Causality: Pre-cooling the Lewis acid suspension is critical to moderate the highly exothermic complexation with the acylating agent and substrate, preventing side reactions.

  • Acylating Agent Addition: Slowly add acetic anhydride (1.2 equivalents) to the AlCl₃ suspension via syringe through the septum over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 20 minutes at 0-5 °C to allow for the formation of the active acylium ion complex.

  • Substrate Addition: Dissolve pyrrole-3-carboxylic acid (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes. A color change is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase with 1% acetic acid).

  • Quenching: Once the reaction is complete, carefully cool the flask back down to 0 °C in an ice-water bath. Slowly and cautiously quench the reaction by adding crushed ice, followed by the dropwise addition of 6M HCl (approx. 50 mL). Causality: This step hydrolyzes the aluminum complexes and neutralizes the Lewis acid. The addition must be slow to control the vigorous and exothermic reaction.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

  • Purification: Combine all organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 5-acetyl-1H-pyrrole-3-carboxylic acid (2) as a solid.

Experimental Workflow Diagram

G Start Start: Dry Glassware Reagents Add DCM & AlCl₃ Cool to 0°C Start->Reagents Ac2O Add Acetic Anhydride (T < 10°C) Reagents->Ac2O Substrate Add Pyrrole-3-COOH Solution Ac2O->Substrate Reaction Stir at RT (4-6h, TLC Monitoring) Substrate->Reaction Quench Quench with Ice & 6M HCl (0°C) Reaction->Quench Extract Separate Layers Extract with DCM Quench->Extract Purify Dry (MgSO₄), Filter, Concentrate Extract->Purify Product Recrystallize to get Pure Product (2) Purify->Product

Caption: Step-by-step experimental workflow.

Data Summary and Characterization

The successful synthesis and regiochemical assignment of 5-acetyl-1H-pyrrole-3-carboxylic acid must be confirmed through rigorous analytical techniques.

Reaction Parameters & Expected Yield
CompoundMolar Mass ( g/mol )EquivalentsMolarity (mmol)Expected Yield
Pyrrole-3-carboxylic acid111.101.010-
Aluminum Chloride133.343.030-
Acetic Anhydride102.091.21265-75%
Product (2) 153.14 --1.0-1.15 g
Analytical Data for Product Validation

Product: 5-acetyl-1H-pyrrole-3-carboxylic acid (2 )

  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is the most definitive tool for confirming C5 regioselectivity.

    • δ ~12.2 ppm (s, 1H, -COOH): A broad singlet corresponding to the carboxylic acid proton.

    • δ ~11.8 ppm (s, 1H, -NH): A broad singlet for the pyrrole N-H proton.

    • δ ~7.4 ppm (d, 1H, H4): A doublet for the proton at the C4 position. The key is that this proton will be coupled only to the proton at C2.

    • δ ~6.9 ppm (d, 1H, H2): A doublet for the proton at the C2 position, coupled to the H4 proton. The absence of a proton at C5 is confirmed by the simplicity of this region.

    • δ ~2.4 ppm (s, 3H, -COCH₃): A sharp singlet integrating to three protons for the acetyl methyl group.[9]

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~192 ppm (-C=O): Carbonyl carbon of the acetyl group.

    • δ ~165 ppm (-COOH): Carbonyl carbon of the carboxylic acid.

    • δ ~135-110 ppm (4C, Pyrrole Ring): Four distinct signals for the aromatic carbons of the pyrrole ring.

    • δ ~27 ppm (-CH₃): Methyl carbon of the acetyl group.

  • Mass Spectrometry (ESI-):

    • m/z: 152.03 [M-H]⁻, confirming the molecular weight of the product (153.14 g/mol ).

  • Infrared Spectroscopy (IR):

    • A broad absorption around 3300-2500 cm⁻¹ (O-H and N-H stretching).

    • A sharp, strong absorption around 1680-1700 cm⁻¹ (C=O stretch of the carboxylic acid).

    • A sharp, strong absorption around 1650 cm⁻¹ (C=O stretch of the ketone).[10]

References

  • Filo. (2025, November 18). Mechanism of Electrophilic Substitution Reaction of Pyrrole.
  • Quora. (2018, April 4). Why does electrophilic substitution in pyrrole occur at carbon 2?.
  • Pyrrole reaction. (n.d.).
  • Chemistry LibreTexts. (2021, December 27). 11.7: Heterocyclic Amines.
  • Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (2025, April 27).
  • Filo. (2025, September 27). Directing effects of substituents on heterocycles.
  • 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry.
  • Brahmayya, M., et al. (2011). SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. Sci. Revs. Chem. Commun., 1(1), 58-62.
  • Reactions of Five-Membered Heterocycles. (n.d.).
  • 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition.

Sources

Reagents for C-acylation of 1H-pyrrole-3-carboxylic acid esters

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanistic Insight

1.1 The Synthetic Challenge 1H-pyrrole-3-carboxylic acid esters are privileged scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors, anti-inflammatory agents, and natural product analogs. However, functionalizing this ring system presents a unique regiochemical challenge. The pyrrole ring is electron-rich and prone to electrophilic aromatic substitution (EAS), but the presence of an electron-withdrawing ester group at C3 perturbs the standard reactivity landscape.

1.2 Mechanistic Driver: The C5 Preference In unsubstituted pyrrole, electrophilic attack occurs preferentially at the


-positions (C2 and C5) due to greater resonance stabilization of the intermediate 

-complex compared to

-attack (C3/C4).

For 1H-pyrrole-3-carboxylic acid esters , the regioselectivity is dictated by the interplay of electronic deactivation and steric hindrance:

  • C2 Position (

    
    , ortho to ester):  Although an 
    
    
    
    -position, it is sterically crowded by the adjacent ester group. Furthermore, the inductive electron-withdrawing effect (-I) of the carbonyl is strongest here.
  • C4 Position (

    
    , ortho to ester):  Inherently less reactive (
    
    
    
    -position) and deactivated.
  • C5 Position (

    
    , meta to ester):  This is the "sweet spot." It retains the inherent high reactivity of an 
    
    
    
    -position but is distal to the steric bulk and inductive deactivation of the C3-ester.

Part 2: Reagent Selection Guide

The choice of reagent dictates not just the identity of the acyl group, but the reaction fidelity and workup complexity.

Reagent ClassSpecific ReagentTarget ProductKey AdvantageMechanism
Vilsmeier-Haack POCl

+ DMF
5-Formyl (-CHO)Mild conditions; high C5 regioselectivity; avoids polymerization common with strong acids.Iminium ion electrophile
Friedel-Crafts R-COCl + AlCl

5-Acyl (-COR)Direct introduction of alkyl/aryl ketones. Requires careful temp control to prevent N-acylation.Acylium ion electrophile
Trichloroacetylation Cl

CCOCl
5-Trichloroacetyl Versatile intermediate. The -COCCl

group can be hydrolyzed to the acid (-COOH) or ester (-COOR) under mild conditions.
EAS (highly reactive electrophile)
Houben-Hoesch R-CN + HCl/ZnCl

5-Acyl Useful for sensitive substrates where acid chlorides are too harsh.Iminium salt hydrolysis

Part 3: Visualizing the Pathway

The following diagram illustrates the decision matrix and mechanistic flow for functionalizing 1H-pyrrole-3-carboxylates.

G Substrate 1H-Pyrrole-3-carboxylate VH Vilsmeier-Haack (POCl3 / DMF) Substrate->VH Formylation FC Friedel-Crafts (RCOCl / AlCl3) Substrate->FC Acylation TCA Trichloroacetylation (Cl3CCOCl) Substrate->TCA Activation Formyl 5-Formyl-pyrrole-3-ester (Aldehyde) VH->Formyl Hydrol. (NaOAc) Acyl 5-Acyl-pyrrole-3-ester (Ketone) FC->Acyl Quench (HCl) TriInt 5-Trichloroacetyl Intermediate TCA->TriInt EAS FinalAcid Pyrrole-3,5-dicarboxylic acid TriInt->FinalAcid NaOH / H2O FinalEster Pyrrole-3,5-diester TriInt->FinalEster ROH / Base

Caption: Figure 1. Divergent synthetic pathways for C5-functionalization of pyrrole-3-carboxylates.

Part 4: Detailed Experimental Protocols

Protocol A: C5-Formylation (Vilsmeier-Haack)

Best for introducing a reactive aldehyde handle for reductive amination or olefination.

Reagents:

  • Ethyl 1H-pyrrole-3-carboxylate (1.0 equiv)

  • Phosphorus oxychloride (POCl

    
    , 1.2 equiv)
    
  • N,N-Dimethylformamide (DMF, 1.5 equiv)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step:

  • Vilsmeier Complex Formation: In a flame-dried flask under N

    
    , cool DMF (1.5 equiv) to 0°C. Add POCl
    
    
    
    (1.2 equiv) dropwise. Stir for 15 min at 0°C until the Vilsmeier salt precipitates (often a white solid).
  • Addition: Dissolve the pyrrole substrate in minimal anhydrous DCM. Add this solution dropwise to the Vilsmeier complex at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (The iminium intermediate is polar; hydrolysis sample required for accurate TLC).

  • Hydrolysis: Pour the reaction mixture onto crushed ice containing Sodium Acetate (NaOAc, 3.0 equiv) to buffer the solution. Stir vigorously for 30 min.

  • Workup: Extract with DCM (3x). Wash combined organics with sat. NaHCO

    
     and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or flash chromatography (EtOAc/Hexane).

Protocol B: C5-Acylation (Friedel-Crafts)

Best for introducing robust alkyl or aryl ketone chains.

Reagents:

  • Ethyl 1H-pyrrole-3-carboxylate (1.0 equiv)

  • Acyl Chloride (R-COCl, 1.1 equiv)

  • Aluminum Chloride (AlCl

    
    , 2.0 equiv) OR Tin(IV) Chloride (SnCl
    
    
    
    )
  • Dichloromethane (DCM) or Nitromethane

Step-by-Step:

  • Lewis Acid Activation: Suspend AlCl

    
     (2.0 equiv) in anhydrous DCM at 0°C. Add the Acyl Chloride (1.1 equiv) dropwise. Stir for 20 min to form the acylium ion.
    
  • Substrate Addition: Add the pyrrole substrate (dissolved in DCM) slowly to the mixture at 0°C. Note: Rapid addition can cause exotherms leading to polymerization.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. If the acyl group is bulky, reflux may be required (40°C).

  • Quench: Critical Step. Pour the reaction mixture slowly into a beaker of ice/HCl (1M). Do not add water to the reaction flask (violent exotherm).

  • Workup: Separate layers. Extract aqueous phase with DCM. Wash organics with NaHCO

    
     (to remove acid traces) and brine.
    
  • Purification: Column chromatography is usually required to separate the C5-acyl product from trace C2-isomers or N-acylated byproducts.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
N-Acylation Kinetic control / Basic conditionsUse a stronger Lewis Acid (AlCl

over ZnCl

). Ensure temperature is high enough to permit rearrangement to C-acyl, or use a "blocking" strategy (e.g., bulky silyl protection on N, though rarely needed for C5 selectivity).
Polymerization Acid concentration too highPyrroles are acid-sensitive ("pyrrole red"). Dilute the reaction. Use Nitromethane as a co-solvent to moderate Lewis Acid activity. Keep temp < 0°C during addition.
Low Yield Complexation with Lewis AcidThe ester oxygen can coordinate AlCl

, deactivating the catalyst. Use >2.0 equiv of Lewis Acid to ensure enough free catalyst exists.
C2 vs C5 Mix Thermodynamic equilibriumC5 is generally the thermodynamic product for 3-esters. Extend reaction time to allow isomerization.

Part 6: References

  • Regioselectivity in Pyrrole Acylation:

    • Katritzky, A. R.; Suzuki, K.; Singh, S. K.; He, H.-Y. "Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles." J. Org.[1] Chem.2003 , 68, 5720–5723.

  • Vilsmeier-Haack Formylation Mechanism:

    • Meth-Cohn, O.; Stanforth, S. P. "The Vilsmeier–Haack Reaction."[2][3][4][5] Comprehensive Organic Synthesis1991 , 2, 777–794.

  • Friedel-Crafts Acylation Protocols:

    • Anderson, H. J.; Lee, S. F. "Pyrrole chemistry. XXI. Acylation of pyrrole and N-methylpyrrole." Can. J. Chem.1980 , 58, 2561.

  • General Reactivity of Pyrrole Esters:

    • Gribble, G. W. "Pyrroles."[1][5][6][7][8][9] Science of Synthesis2002 , 9, 441.

Sources

One-Pot Synthesis of 5-Acylpyrrole-3-carboxylates: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-Acylpyrrole-3-carboxylates

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and advanced materials.[1][2][3][4][5] Among the vast array of pyrrole derivatives, 5-acylpyrrole-3-carboxylates stand out as particularly valuable scaffolds in medicinal chemistry and drug discovery. The presence of both an acyl group and a carboxylate moiety on the pyrrole ring provides two distinct points for chemical modification, enabling the rapid generation of diverse compound libraries for screening and lead optimization. These functionalized pyrroles have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][6]

Traditionally, the synthesis of such polysubstituted pyrroles has involved multi-step sequences, often requiring the isolation and purification of intermediates, which can be time-consuming and lead to lower overall yields. The advent of one-pot, multicomponent reactions (MCRs) has revolutionized this field, offering a more efficient and atom-economical approach to these valuable compounds.[2][7] This application note provides a detailed protocol and mechanistic insights into a robust one-pot synthesis of 5-acylpyrrole-3-carboxylates, designed for researchers, scientists, and professionals in drug development.

Reaction Principle: A Modified Hantzsch-Type Synthesis

The one-pot synthesis of 5-acylpyrrole-3-carboxylates described herein is conceptually based on the classical Hantzsch pyrrole synthesis.[8][9][10] This multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and an amine (or ammonia).[9][10] Our protocol adapts this strategy to efficiently generate the target 5-acylpyrrole-3-carboxylate scaffold in a single, streamlined operation.

The core transformation involves the reaction of a β-enamino ester (formed in situ from a primary amine and a β-ketoester) with an α-haloketone. The key to the one-pot nature of this synthesis lies in the careful selection of reagents and reaction conditions that promote the sequential formation of intermediates without the need for isolation.

Reaction Mechanism

The reaction proceeds through a series of well-defined steps:

  • Enamine Formation: The primary amine reacts with the β-ketoester to form a β-enamino ester intermediate. This step is typically rapid and reversible.

  • Nucleophilic Attack: The electron-rich enamine attacks the electrophilic carbonyl carbon of the α-haloketone.

  • Cyclization and Dehydration: An intramolecular cyclization occurs, followed by dehydration to yield the aromatic pyrrole ring.

Reaction_Mechanism reagents β-Ketoester + Primary Amine + α-Haloketone enamine In situ formation of β-Enamino Ester reagents->enamine Step 1 nucleophilic_attack Nucleophilic attack on α-Haloketone enamine->nucleophilic_attack Step 2 cyclization Intramolecular Cyclization nucleophilic_attack->cyclization Step 3 dehydration Dehydration & Aromatization cyclization->dehydration Step 4 product 5-Acylpyrrole-3-carboxylate dehydration->product

Figure 1: Generalized workflow for the one-pot synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the one-pot synthesis of a representative 5-acylpyrrole-3-carboxylate. The specific substrates and reaction conditions can be optimized to accommodate a variety of desired final products.

Materials and Reagents
ReagentGradeSupplierNotes
Ethyl acetoacetateReagentStandard Supplier
Primary Amine (e.g., Aniline)ReagentStandard Supplier
α-BromoacetophenoneReagentStandard SupplierCaution: Lachrymator
EthanolAnhydrousStandard Supplier
Acetic AcidGlacialStandard SupplierCatalyst
Sodium BicarbonateSaturated SolutionPrepared in-houseFor workup
BrineSaturated SolutionPrepared in-houseFor workup
Anhydrous Sodium SulfateReagentStandard SupplierFor drying
Ethyl AcetateHPLC GradeStandard SupplierFor extraction & chromatography
HexaneHPLC GradeStandard SupplierFor chromatography
Procedure
  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (1.0 mmol, 1.0 eq.).

  • Reagent Addition: Add anhydrous ethanol (5 mL) to the flask and begin stirring. To this solution, add the primary amine (e.g., aniline, 1.0 mmol, 1.0 eq.) followed by the α-haloketone (e.g., α-bromoacetophenone, 1.0 mmol, 1.0 eq.).

  • Catalyst Addition: Add glacial acetic acid (0.1 mmol, 0.1 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: To the resulting residue, add ethyl acetate (15 mL) and a saturated aqueous solution of sodium bicarbonate (10 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Combine β-Ketoester, Primary Amine, & α-Haloketone in Ethanol B Add Acetic Acid (Catalyst) A->B C Reflux for 4-6 hours B->C D Cool & Concentrate C->D E Extract with Ethyl Acetate & wash with NaHCO₃/Brine D->E F Dry, Filter, & Concentrate E->F G Purify by Column Chromatography F->G H H G->H Characterization (NMR, MS)

Figure 2: Step-by-step experimental workflow.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several key factors:

  • Robustness: This one-pot procedure has been shown to be effective for a wide range of substrates, allowing for the synthesis of a diverse library of 5-acylpyrrole-3-carboxylates.

  • Reproducibility: The use of common laboratory reagents and standard techniques ensures that the protocol can be reliably reproduced in different laboratory settings.

  • In-Process Controls: The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment and optimization.

  • Definitive Characterization: The final product is unambiguously identified through standard spectroscopic methods (NMR and MS), confirming the success of the synthesis.

Applications in Drug Discovery and Beyond

The 5-acylpyrrole-3-carboxylate scaffold is a privileged structure in medicinal chemistry. The ability to rapidly synthesize a variety of analogs using this one-pot method is of significant value in the early stages of drug discovery. For instance, these compounds can serve as starting points for the development of inhibitors for various enzymes or as ligands for specific receptors. The acyl and carboxylate groups provide convenient handles for further chemical elaboration, enabling the exploration of structure-activity relationships (SAR).

Beyond pharmaceuticals, these functionalized pyrroles have potential applications in materials science, for example, in the development of organic dyes and functional polymers, owing to the inherent electronic properties of the pyrrole ring.[1]

Conclusion

This application note has detailed a highly efficient and reliable one-pot synthesis of 5-acylpyrrole-3-carboxylates. By leveraging the principles of multicomponent reactions, this protocol offers a significant improvement over traditional multi-step methods in terms of efficiency, atom economy, and time savings. The straightforward procedure, coupled with the versatility of the starting materials, makes this a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science. The ability to rapidly generate diverse libraries of these important heterocyclic compounds will undoubtedly accelerate the discovery of new therapeutic agents and functional materials.

References

  • Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149-1151.
  • Organic Chemistry Portal. (n.d.). Hantzsch Pyrrole Synthesis. Retrieved from [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2018). SciSpace. Retrieved from [Link]

  • Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. (2020). Organic Chemistry Frontiers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]

  • Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. (2023). Progress in Chemical and Biological Science.
  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2018). Bentham Science. Retrieved from [Link]

  • Wikipedia. (2023). Hantzsch pyrrole synthesis. Retrieved from [Link]

  • Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners. (2017). PMC. Retrieved from [Link]

  • Recent Advancements in Pyrrole Synthesis. (2021). PMC. Retrieved from [Link]

  • Hantzsch pyrrole synthesis. (n.d.). Grokipedia. Retrieved from [Link]

  • Solid-Phase Synthesis of Pyrrole Derivatives through a Multicomponent Reaction Involving Lys-Containing Peptides. (2018). ACS Combinatorial Science. Retrieved from [Link]

  • Recent Advancements in Pyrrole Synthesis. (2021). PubMed. Retrieved from [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Recent Advances in Functionalization of Pyrroles and their Translational Potential. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. (2018). Thieme. Retrieved from [Link]

  • Mechanism of Hantzsch synthesis of Pyrrole. (2020). YouTube. Retrieved from [Link]

  • Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole. (1980). Canadian Journal of Chemistry. Retrieved from [Link]

  • One-pot synthesis of some polyfunctionalized pyrroles. (2010). ResearchGate. Retrieved from [Link]

  • One-pot three-component synthesis of stable pyrrole-3-selones using propargyl amines, acyl chlorides, and elemental selenium. (2017). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • One-pot synthesis of polysubstituted 3-acylpyrroles by cooperative catalysis. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • (A) Examples of the set of pyrrole-3-carboxylic acid 21 and... (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. (2020). New Journal of Chemistry. Retrieved from [Link]

  • A Novel One-Pot Synthesis of Some New Interesting Pyrrole Derivatives. (2014). Academia.edu. Retrieved from [Link]

  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. (2025). MDPI. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. Retrieved from [Link]

  • Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. (2022). PubMed. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in Pyrrole-3-Carboxylic Acid Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming the chemoselective and regioselective hurdles inherent to pyrrole chemistry. The pyrrole ring is highly electron-rich, naturally favoring electrophilic aromatic substitution (EAS) at the alpha positions (C2 and C5)[1]. However, introducing an electron-withdrawing carboxylic acid at the C3 position fundamentally alters the electronic landscape and introduces steric constraints[2].

This guide provides mechanistic insights, troubleshooting workflows, and field-validated protocols to help you achieve precise regiocontrol during acylation.

Visualizing the Regioselectivity Logic

Before diving into specific troubleshooting steps, it is critical to understand the mechanistic pathways that dictate where an acyl group will land on the pyrrole core.

G Start Pyrrole-3-Carboxylic Acid (Available: N1, C2, C4, C5) Basic Basic / Neutral Conditions (No Lewis Acid) Start->Basic Acidic Friedel-Crafts Conditions (Lewis Acid + Acyl Halide) Start->Acidic NAcyl N1-Acylation (Kinetic Product) Basic->NAcyl Direct Acylation C5_Acyl C5-Acylation (Major EAS Product) Acidic->C5_Acyl C3-EWG Directing C2_Acyl C2-Acylation (Minor / Sterically Hindered) Acidic->C2_Acyl Competing Alpha Site Migrate Anionic Fries Rearrangement (LiHMDS) NAcyl->Migrate Base-promoted Migrate->C2_Acyl 1,2-Migration

Reaction pathways and regioselectivity control in pyrrole acylation.

FAQ: Understanding the Mechanistic Baseline

Q1: Why am I getting N-acylation instead of C-acylation? A1: The pyrrole nitrogen is the most nucleophilic site under neutral or mildly basic conditions. If you are using an acyl chloride with a mild base (e.g., triethylamine) without a strong Lewis acid, kinetic N-acylation will dominate. To force C-acylation, you must use Friedel-Crafts conditions (e.g., AlCl₃ or TiCl₄) which coordinate the acyl halide to form a highly electrophilic acylium ion that attacks the carbon ring[3].

Q2: I want to acylate at C5, but I'm getting a mixture of C2 and C5 isomers. How do I improve C5 selectivity? A2: The C3-carboxylic acid is an electron-withdrawing group (EWG) that deactivates the ring, but its directing effect combined with the natural alpha-reactivity of pyrrole makes C5 the favored thermodynamic site[2]. However, C2 is also an alpha position. If your C3-carboxyl group is a free acid or a small ester (like methyl), the steric differentiation between C2 and C5 is minimal. By converting the C3-carboxylic acid to a bulky tert-butyl ester, you sterically block the adjacent C2 position, heavily biasing the electrophilic attack towards C5[4].

Q3: What is the "Pyrrole Dance" and can I use it to my advantage? A3: The "Pyrrole Dance" refers to an anionic Fries rearrangement where an N-acyl pyrrole migrates to the C2 position. If you accidentally synthesize the N-acyl derivative, you can treat it with a strong base like LiHMDS. The base deprotonates the C2 position, and the resulting carbanion attacks the N-acyl carbonyl of another molecule (intermolecularly), effectively migrating the acyl group to the carbon backbone in excellent yields[5].

Troubleshooting Guide: Overcoming Regioselectivity Issues
Issue 1: Poor yields and recovery of unreacted starting material during Friedel-Crafts acylation.
  • Root Cause: Pyrrole-3-carboxylic acid contains a free acidic proton and a coordinating Lewis basic site (the carbonyl oxygen). These can quench the Lewis acid catalyst (e.g., AlCl₃), requiring massive excesses of the catalyst, which often leads to polymerization or complexation of the product[1].

  • Solution: Always esterify the C3-carboxylic acid prior to acylation. Furthermore, switching from aggressive AlCl₃ to a milder, highly regiospecific catalyst like TiCl₄ in combination with N-acylbenzotriazoles can drastically improve yields and prevent ring degradation[3].

Issue 2: Unexpected C4 acylation.
  • Root Cause: C4 acylation is extremely rare unless C2 and C5 are completely blocked. If you observe C4 acylation, it is typically because you are using an N-phenylsulfonyl (N-Ts) directing group with a strong Lewis acid (AlCl₃). The N-Ts group forms an organoaluminum intermediate that specifically directs the acylium ion to the beta positions (C3/C4)[1].

  • Solution: If C4 is not the desired target, remove the N-Ts protecting group and use a weaker Lewis acid like SnCl₄, which fails to form the organometallic intermediate and favors standard alpha-acylation[1].

Quantitative Data: Influence of Reaction Conditions

The following table summarizes literature-validated parameters for controlling regioselectivity. Use this matrix to select the appropriate catalyst and protecting group for your target isomer.

SubstrateAcylating AgentCatalyst / ConditionsMajor RegioisomerMechanistic Rationale
Pyrrole-3-carboxylate Acyl ChlorideSnCl₄ (Weak Lewis Acid)C5-Acyl Standard EAS; alpha-position favored, directed by C3-ester[2].
N-Tosylpyrrole Acyl ChlorideAlCl₃ (Strong Lewis Acid)C3/C4-Acyl Formation of an organoaluminum intermediate directs to beta-position[1].
N-Tosylpyrrole Acyl ChlorideSnCl₄ (Weak Lewis Acid)C2/C5-Acyl Weak Lewis acid fails to form stable organometallic intermediate; kinetic alpha-attack dominates[1].
Unprotected Pyrrole N-AcylbenzotriazoleTiCl₄C2-Acyl Mild, regiospecific complexation prevents polymerization and diacylation[3].
N-Acylpyrrole NoneLiHMDS (Strong Base)C2-Acyl "Pyrrole Dance" (Anionic Fries Rearrangement) via directed metallation[5].
Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include built-in checkpoints (like TLC monitoring and internal standards) to verify success at each critical juncture.

Protocol A: Regioselective C5-Acylation via Bulky Esterification

This workflow utilizes steric hindrance to block the C2 position, forcing the acylium ion to attack the C5 position.

G Step1 1. Esterification (t-Butyl ester) Step2 2. N-Protection (Optional) Step1->Step2 Step3 3. Friedel-Crafts (Acyl Chloride + AlCl3) Step2->Step3 Step4 4. Deprotection (TFA Hydrolysis) Step3->Step4

Step-by-step workflow for the regioselective C5-acylation.

Step-by-Step Methodology:

  • Esterification: Convert pyrrole-3-carboxylic acid to its tert-butyl ester using isobutylene and catalytic H₂SO₄ in a sealed tube. Causality: The bulky tert-butyl group acts as a steric shield for the adjacent C2 position[4].

  • Preparation of the Acylium Ion: In an oven-dried flask under argon, dissolve 1.2 equivalents of the target acyl chloride in anhydrous dichloromethane (DCM). Cool to 0 °C. Slowly add 1.2 equivalents of AlCl₃. Stir for 15 minutes until a homogeneous complex forms.

  • Acylation: Dropwise add 1.0 equivalent of the tert-butyl pyrrole-3-carboxylate (dissolved in DCM) to the Lewis acid complex at 0 °C. Self-Validation: Monitor by TLC (Hexanes:EtOAc 3:1). The starting material spot should disappear within 2 hours.

  • Quenching: Carefully quench the reaction by pouring it over crushed ice and 1M HCl. Causality: The acidic quench breaks the aluminum-product complex without hydrolyzing the tert-butyl ester.

  • Deprotection: Treat the isolated C5-acylated ester with Trifluoroacetic Acid (TFA) in DCM (1:1 ratio) for 3 hours at room temperature to reveal the final C5-acyl-pyrrole-3-carboxylic acid.

Protocol B: The "Pyrrole Dance" (N-to-C Acyl Migration)

If you have inadvertently synthesized an N-acyl pyrrole-3-carboxylate, you can salvage the material by migrating the acyl group to the carbon ring via an anionic Fries rearrangement[5].

Step-by-Step Methodology:

  • Setup: Dissolve the N-acyl pyrrole derivative in anhydrous THF (0.1 M concentration) under a strict nitrogen atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add 1.5 equivalents of LiHMDS (1.0 M in THF) dropwise. Causality: LiHMDS is chosen because its bulky, non-nucleophilic nature prevents attack on the carbonyl carbon. Instead, it acts strictly as a base to deprotonate the highly acidic C2 position[5].

  • Migration: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 2 hours. Causality: The generated C2-carbanion attacks the N-acyl carbonyl of a neighboring molecule, driving the intermolecular migration[5].

  • Validation & Quench: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate. Validate the migration via ¹H NMR; the disappearance of the C2-proton signal (typically around 6.8 ppm) and the reappearance of the broad N-H peak (around 8.5-11.0 ppm) confirms successful C-acylation.

References
  • Regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles. nih.gov.
  • chemoselective pyrrole dance vs.
  • Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
  • Pyrrole chemistry. XXII.
  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.

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Technical Support Center: Strategies for Preventing N-Acylation in 5-Acetylpyrrole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to a persistent challenge in heterocyclic chemistry: the selective C-acylation of pyrroles to synthesize valuable 5-acetylpyrrole derivatives while avoiding the formation of N-acylated byproducts. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this issue. Here, we dissect the underlying mechanisms and provide robust, field-tested troubleshooting strategies and detailed protocols to steer your reaction toward the desired C-acylated product.

Understanding the Core Problem: N- vs. C-Acylation

Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic substitution.[1] However, the pyrrolic nitrogen possesses a lone pair of electrons and an acidic proton (pKa ≈ 17.5), rendering it a competing nucleophilic site.[2] The challenge in synthesizing 5-acetylpyrroles lies in controlling the regioselectivity of the acylation reaction, directing the acetyl group to the C2 or C5 position (which are electronically favored for electrophilic attack) instead of the nitrogen atom.

The outcome of the reaction—whether it proceeds via N- or C-acylation—is a delicate balance of several factors, including the reaction conditions, the nature of the acylating agent, and the choice of catalyst. This guide will illuminate how to manipulate these variables to your advantage.

Frequently Asked Questions (FAQs)
Q1: I'm attempting a Friedel-Crafts acylation of pyrrole and getting a significant amount of N-acetylpyrrole. What's going wrong?

This is a classic problem. The formation of N-acetylpyrrole during a Friedel-Crafts reaction often points to one of two issues:

  • Inappropriate Reaction Conditions: Standard Friedel-Crafts conditions, which involve a Lewis acid catalyst, are designed for C-acylation. However, if a strong base is inadvertently present or generated, it can deprotonate the pyrrole. The resulting pyrrolide anion is a potent nucleophile that readily attacks the acylating agent at the nitrogen.[2][3]

  • Thermodynamic vs. Kinetic Control: N-acylation can be the kinetically favored process, meaning it happens faster, especially at lower temperatures. C-acylation is often the more thermodynamically stable outcome.[4][5] If the reaction conditions do not allow for equilibration to the thermodynamic product, you may isolate the kinetic N-acylated product.

Q2: How can I strategically favor C-acylation over N-acylation?

To selectively achieve C-acylation and synthesize your target 5-acetylpyrrole, you need to create an environment that either enhances the nucleophilicity of the pyrrole ring carbons or deactivates the nitrogen atom. The most reliable method is the Friedel-Crafts acylation under carefully controlled, anhydrous conditions.[3]

Key Strategic Pillars for Selective C-Acylation:

  • Lewis Acid Catalysis: Employ a Lewis acid (e.g., AlCl₃, TiCl₄, SnCl₄) to activate the acylating agent (acetyl chloride or acetic anhydride), generating a highly electrophilic acylium ion.[6] This powerful electrophile will preferentially react with the electron-rich pyrrole ring.

  • Low Temperatures: Running the reaction at low temperatures (e.g., -20 °C to 0 °C) helps to minimize side reactions, including polymerization, which pyrrole is prone to under strongly acidic conditions.[1][3]

  • Anhydrous Conditions: Lewis acids are extremely moisture-sensitive. Water will quench the catalyst and can lead to undesired side reactions.[7]

Troubleshooting Guide: From N-Acylated Byproducts to Pure C-Acylated Product

This section provides a systematic approach to troubleshooting and optimizing your reaction to favor the synthesis of 5-acetylpyrroles.

Issue 1: Predominant N-Acylation Product

If you are isolating N-acetylpyrrole as the major product, consider the following adjustments:

Potential Cause Corrective Action & Scientific Rationale
Presence of a Base Action: Scrupulously avoid bases. Ensure all reagents and solvents are free from basic impurities. Rationale: Bases deprotonate the pyrrole N-H, forming the pyrrolide anion. This anion is a "hard" nucleophile and will preferentially attack the "hard" electrophilic carbonyl carbon of the acylating agent at the nitrogen atom.[3]
Incorrect Reaction Conditions for C-Acylation Action: Implement Friedel-Crafts conditions. Use a Lewis acid catalyst like AlCl₃ or TiCl₄ with acetyl chloride or acetic anhydride in a non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at low temperatures.[3] Rationale: The Lewis acid coordinates to the acylating agent, generating a highly reactive acylium ion (CH₃CO⁺). This potent electrophile is required to engage the less nucleophilic carbon atoms of the pyrrole ring in an electrophilic aromatic substitution reaction.
Reaction is Under Kinetic Control Action: Increase the reaction temperature slightly after the initial addition, or increase the reaction time. Rationale: While low temperatures are crucial initially to control reactivity, allowing the reaction to slowly warm or stir for a longer duration can facilitate the conversion of the kinetically formed N-acylpyrrole to the more thermodynamically stable C-acylpyrrole, especially if the N-acylation is reversible under the reaction conditions.[4][8]
Issue 2: Mixture of N- and C-Acylated Products

Receiving a mixture of products indicates that the conditions are not sufficiently optimized to favor one pathway exclusively.

Potential Cause Corrective Action & Scientific Rationale
Suboptimal Lewis Acid Action: Switch to a different Lewis acid. TiCl₄ has been shown to be highly effective for regioselective 2-acylation of pyrroles.[9] Rationale: The choice of Lewis acid can significantly influence regioselectivity.[9] TiCl₄ is known to promote high regioselectivity for the C2-position, potentially by forming a specific complex with the pyrrole and the acylating agent that favors attack at the carbon atom.
Acylating Agent Reactivity Action: Consider using a milder acylating agent in conjunction with a strong Lewis acid. For instance, N-acylbenzotriazoles have been demonstrated to be effective and regioselective C-acylating agents in the presence of TiCl₄.[9][10] Rationale: Highly reactive acylating agents like acetyl chloride might react too quickly under certain conditions, leading to a loss of selectivity. A milder agent can allow for more controlled C-acylation.
Solvent Effects Action: Ensure a non-polar solvent is used. Rationale: Non-polar solvents like DCM or DCE are ideal for Friedel-Crafts reactions. Polar aprotic solvents like DMF or THF can solvate the pyrrolide anion (if formed), making the nitrogen even more nucleophilic and promoting N-acylation.[3]
Issue 3: Low Yield and/or Polymerization

Low yields and the formation of dark, insoluble polymeric material are common when working with the acid-sensitive pyrrole ring.

Potential Cause Corrective Action & Scientific Rationale
Excessively Harsh Acidic Conditions Action: 1. Perform the reaction at a lower temperature (-20 °C or even lower). 2. Use a milder Lewis acid (e.g., ZnCl₂, FeCl₃).[1] 3. Add the pyrrole solution dropwise to the pre-formed complex of the Lewis acid and acylating agent. Rationale: Pyrrole is prone to polymerization under strongly acidic conditions.[1][3] By maintaining a low temperature and controlling the addition of the pyrrole, the concentration of the protonated, activated species that initiate polymerization can be minimized.
Stoichiometry of Reagents Action: Use stoichiometric amounts of the acylating agent (e.g., 1.0-1.2 equivalents). Rationale: Using a large excess of the acylating agent and Lewis acid can lead to diacylation or other side reactions. The mono-acylated product is generally less reactive than the starting pyrrole due to the electron-withdrawing nature of the acetyl group, but precise stoichiometry is still recommended for optimal results.
Visualizing the Reaction Pathways

The choice between N- and C-acylation is a critical branching point in the synthesis. The following diagram illustrates the two competing pathways.

G cluster_start Starting Materials cluster_pathways Reaction Conditions & Pathways cluster_products Products Pyrrole Pyrrole Base Strong Base (e.g., NaH) Deprotonation Pyrrole->Base N-H acidity LewisAcid Lewis Acid (e.g., TiCl₄) Electrophile Activation Pyrrole->LewisAcid AcylatingAgent Acylating Agent (e.g., Acetyl Chloride) AcylatingAgent->Base AcylatingAgent->LewisAcid Forms Acylium Ion N_Acyl N-Acetylpyrrole (Kinetic Product) Base->N_Acyl Nucleophilic Attack at Nitrogen C_Acyl 5-Acetylpyrrole (Thermodynamic Product) LewisAcid->C_Acyl Electrophilic Aromatic Substitution at C2/C5 caption Competing N- vs. C-acylation pathways for pyrrole.

Caption: Competing N- vs. C-acylation pathways for pyrrole.

Recommended Experimental Protocol: Selective C-Acylation of Pyrrole

This protocol is optimized for the synthesis of 2-acetylpyrrole, a precursor to 5-acetylpyrrole derivatives, by favoring C-acylation.

Materials:

  • Pyrrole (freshly distilled)

  • Acetyl chloride or Acetic anhydride

  • Titanium(IV) chloride (TiCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked flask with a dropping funnel, a magnetic stirrer, and a thermometer.

  • Reagent Preparation: In the flask, dissolve acetyl chloride (1.1 equivalents) in anhydrous DCM.

  • Complex Formation: Cool the solution to -20 °C using a dry ice/acetone bath. To this solution, add TiCl₄ (1.1 equivalents) dropwise via a syringe, ensuring the temperature does not rise above -15 °C. A colored complex should form. Stir for 15-20 minutes at this temperature.

  • Pyrrole Addition: Dissolve pyrrole (1.0 equivalent) in anhydrous DCM in the dropping funnel. Add the pyrrole solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature at -20 °C.

  • Reaction: Allow the reaction to stir at -20 °C. Monitor the progress by Thin Layer Chromatography (TLC). Once the starting material is consumed (typically 1-3 hours), the reaction is complete.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-acetylpyrrole.

Troubleshooting the Protocol

G Start Start: Low yield of 5-Acetylpyrrole Check_Purity Isolate and characterize byproducts (NMR, MS) Start->Check_Purity N_Acyl_Major Major Byproduct: N-Acetylpyrrole Check_Purity->N_Acyl_Major Yes Polymer_Major Major Byproduct: Polymer Check_Purity->Polymer_Major No, Polymer Mixture Mixture of N- and C-Acyl Check_Purity->Mixture Mixture Action_Base Action: Ensure strictly anhydrous & acid-catalyzed conditions. Avoid any base. N_Acyl_Major->Action_Base Action_Temp Action: Lower reaction temperature further (-40°C). Slow pyrrole addition. Polymer_Major->Action_Temp Action_Lewis Action: Change Lewis Acid (e.g., from AlCl₃ to TiCl₄). Optimize stoichiometry. Mixture->Action_Lewis Success Success: High yield of 5-Acetylpyrrole Action_Base->Success Action_Temp->Success Action_Lewis->Success caption Troubleshooting workflow for 5-acetylpyrrole synthesis.

Caption: Troubleshooting workflow for 5-acetylpyrrole synthesis.

By understanding the delicate interplay of kinetics, thermodynamics, and reaction conditions, researchers can effectively navigate the challenges of pyrrole acylation. This guide provides the foundational knowledge and practical steps to suppress N-acylation and achieve high yields of the desired 5-acetylpyrrole products, which are crucial intermediates in pharmaceutical and materials science research.

References
  • Selective Pd‐Catalyzed Acylation of Pyrrole with Aldehydes. Application to the Synthesis of Celastramycin Analogues and Tolmetin. (2020). ResearchGate. Retrieved from [Link]

  • Katritzky, A. R., Suzuki, K., Singh, S. K., & He, H.-Y. (2003). Regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles. The Journal of Organic Chemistry, 68(14), 5720–5723. Retrieved from [Link]

  • Katritzky, A. R., Suzuki, K., Singh, S. K., & He, H.-Y. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry, 68(14), 5720-5723. Retrieved from [Link]

  • Wang, H., Mao, J., Shuai, S., Chen, S., Zou, D., Walsh, P. J., & Li, J. (2021). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers, 8(21), 6000-6008. Retrieved from [Link]

  • Wang, H., et al. (2021). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. ChemRxiv. Retrieved from [Link]

  • Wikipedia. (2024). Pyrrole. Retrieved from [Link]

  • Li, C.-J., et al. (2018). Switching the Regioselectivity Access to Pyrroles and Isoquinolines from Ketoxime Acetates and Ynals. National Institutes of Health. Retrieved from [Link]

  • Pyrrole reaction. (n.d.). Retrieved from [Link]

  • DeTuri, M., et al. (2008). A Solvent-Induced Reversal of Regioselectivity in the Suzuki Coupling of Pyrrole Esters. Molecules, 13(6), 1349-1361. Retrieved from [Link]

  • Spivey, A. C. (n.d.). Kinetic vs Thermodynamic Control. Imperial College London. Retrieved from [Link]

  • Wikipedia. (2024). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Wikipedia. (2024). Lewis acid catalysis. Retrieved from [Link]

  • Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

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Technical Support Center: Optimizing the Synthesis of 5-acetyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-acetyl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for yield and purity. This document provides in-depth, experience-driven advice, detailed protocols, and answers to frequently asked questions.

Introduction

5-acetyl-1H-pyrrole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges such as low yields, side product formation, and purification difficulties. This guide will focus on a modified Hantzsch-type pyrrole synthesis, a common and versatile method for constructing substituted pyrroles.[1][2] We will delve into the critical parameters of this reaction to empower you to achieve consistent and high-yielding results.

Core Synthesis Protocol: Modified Hantzsch Pyrrole Synthesis

This protocol outlines a reliable method for the synthesis of the target compound. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure optimal results.

Reaction Scheme:

  • Step 1: Enamine Formation: Reaction of ethyl acetoacetate with aqueous ammonia to form the enamine in situ.

  • Step 2: C-Alkylation & Cyclization: Reaction of the enamine with an α-haloketone (e.g., 3-chloro-2,4-pentanedione).

  • Step 3: Hydrolysis: Saponification of the resulting ester to the desired carboxylic acid.

Experimental Procedure:
  • Enamine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, add ethyl acetoacetate (1.0 eq) and ethanol (5 mL per gram of ethyl acetoacetate).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add aqueous ammonia (28-30%, 1.5 eq) dropwise while maintaining the temperature below 10 °C.

    • Stir the mixture at this temperature for 30 minutes.

  • C-Alkylation and Cyclization:

    • Dissolve 3-chloro-2,4-pentanedione (1.0 eq) in a minimal amount of cold ethanol.

    • Add the solution of the α-haloketone dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Ester Isolation:

    • Pour the reaction mixture into ice-water.

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • The crude solid is ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate.

  • Hydrolysis to Carboxylic Acid:

    • Suspend the crude ester in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, monitoring the disappearance of the ester spot by TLC.

    • Cool the reaction mixture to room temperature and acidify to pH 2-3 with cold 2M hydrochloric acid.

    • Collect the precipitated 5-acetyl-1H-pyrrole-3-carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low, or the reaction is not proceeding to completion. What could be the cause?

Answer: Low yields are a common issue and can stem from several factors:

  • Inefficient Enamine Formation: The initial step is critical. Ensure the reaction is kept cold during the addition of ammonia to prevent side reactions. A slight excess of ammonia can help drive this equilibrium forward.[1]

  • Slow C-Alkylation: The C-alkylation step can be sluggish. Adding the α-haloketone too quickly or at too high a temperature can lead to competing N-alkylation or self-condensation of the haloketone.[1] Slow, controlled addition at low temperatures is key.

  • Sub-optimal pH: The reaction is sensitive to pH. Strongly acidic conditions can lead to furan formation as a major byproduct, a known issue in related Paal-Knorr syntheses.[3] Conversely, strongly basic conditions during the initial steps can promote unwanted side reactions. A weakly basic to neutral environment is generally optimal for the cyclization.

  • Incomplete Hydrolysis: The saponification of the ester requires sufficient time and temperature. If TLC analysis shows residual ester, prolong the reflux time or add a small amount of additional base.

Question 2: The crude product is a dark, tarry material that is difficult to purify. How can I prevent this and clean my product?

Answer: Tar formation is indicative of polymerization or degradation, often caused by excessive heat or acidity.[4]

  • Prevention:

    • Temperature Control: Strictly control the temperature during all addition steps. Exothermic reactions can quickly overheat, leading to polymerization.

    • Milder Conditions: If tarring is persistent, consider lowering the reaction temperature and extending the reaction time.[4]

    • Purge with Inert Gas: Pyrroles can be sensitive to air oxidation, especially under heating. Conducting the reaction under a nitrogen or argon atmosphere can sometimes prevent the formation of colored impurities.

  • Purification:

    • Recrystallization: If the product is a solid, recrystallization is often effective. Try solvents like ethanol/water mixtures or ethyl acetate/hexane.[4]

    • Column Chromatography: For stubborn impurities, silica gel chromatography is a reliable method.[4] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can separate the desired product from polymeric material.

    • Acid-Base Extraction: Since the final product is a carboxylic acid, you can dissolve the crude material in a weak base (e.g., aqueous sodium bicarbonate), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified product.

Question 3: I am observing a significant amount of a major byproduct. How can I identify and minimize it?

Answer: The most likely significant byproduct is the furan derivative, formed via the Paal-Knorr furan synthesis pathway.[3][5] This occurs when the 1,4-dicarbonyl intermediate undergoes acid-catalyzed cyclization before reacting with the amine.

  • Identification: The furan byproduct will have a different Rf value on TLC and distinct peaks in an NMR spectrum. Mass spectrometry can confirm its identity.

  • Minimization:

    • Control pH: Avoid acidic conditions, especially during the cyclization step. The presence of excess ammonia should keep the reaction mixture basic enough to favor pyrrole formation.

    • Excess Amine/Ammonia: Using an excess of the amine component kinetically favors the pyrrole pathway over the competing furan synthesis.[4]

    • Temperature: Lower temperatures generally provide better selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Hantzsch pyrrole synthesis?

A1: The Hantzsch synthesis involves three key steps:

  • Enamine Formation: A β-ketoester reacts with ammonia or a primary amine to form a more nucleophilic enamine intermediate.

  • C-Alkylation: The enamine attacks the electrophilic carbon of an α-haloketone. This is the crucial C-C bond-forming step.

  • Cyclization and Dehydration: The intermediate undergoes an intramolecular condensation, where the amine attacks the remaining carbonyl group, followed by dehydration to form the aromatic pyrrole ring.[5][6]

Q2: How can I effectively monitor the reaction's progress?

A2: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate for the ester intermediate, and a more polar system like 1:1 Hexane:Ethyl Acetate with a drop of acetic acid for the final carboxylic acid). Spot the reaction mixture alongside the starting materials. The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.

Q3: Can I use different starting materials, for example, a different β-ketoester or α-haloketone?

A3: Yes, the Hantzsch synthesis is versatile.[1][2] Using different β-ketoesters will change the substituent at the 3-position (and potentially the 2-position, depending on the ester). Using different α-haloketones will alter the substituents at the 4- and 5-positions. However, be aware that changes in sterics and electronics of the starting materials can significantly impact reaction rates and yields, requiring re-optimization of the conditions.[4]

Q4: What are the critical safety precautions for this synthesis?

A4:

  • α-Haloketones: These are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Ammonia: Concentrated ammonia is corrosive and has a pungent odor. Handle it in a fume hood.

  • Solvents: Ethanol is flammable. Avoid open flames.

  • Acids and Bases: Handle concentrated acids and bases with care.

Data Summary

ParameterRecommended ConditionRationalePotential Issue if Deviated
Temperature 0-10 °C for additions; RT for reactionMinimizes side reactions and polymerization.Tar formation, low yield, byproduct formation.
Ammonia (eq) 1.5 equivalentsDrives enamine formation equilibrium.Incomplete reaction, lower yield.
Solvent EthanolGood solubility for reactants and intermediates.Poor solubility can slow the reaction.
Addition Rate Slow, dropwiseControls exotherms and selectivity.Formation of byproducts (N-alkylation), tarring.
Hydrolysis pH Acidify to pH 2-3Ensures complete protonation of the carboxylate.Incomplete precipitation of the final product.

Visualizations

Experimental Workflow

G cluster_prep Preparation & Reaction cluster_workup Work-up & Hydrolysis A Mix Ethyl Acetoacetate & Ethanol B Cool to 0-5 °C A->B C Add Aqueous Ammonia B->C D Add α-Haloketone Solution C->D E Stir at Room Temp (4-6h) D->E F Pour into Ice-Water E->F TLC Monitoring G Filter Crude Ester F->G H Reflux with NaOH/EtOH G->H I Cool & Acidify (HCl) H->I H->I TLC Monitoring J Filter Final Product I->J K Dry Under Vacuum J->K L Pure 5-acetyl-1H-pyrrole-3-carboxylic acid K->L

Caption: General experimental workflow for the synthesis.

Simplified Reaction Mechanism

G Start_A β-Ketoester Enamine Enamine Intermediate Start_A->Enamine Start_B Ammonia Start_B->Enamine Alkylation C-Alkylation Product Enamine->Alkylation Start_C α-Haloketone Start_C->Alkylation Cyclization Cyclized Intermediate Alkylation->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrrole_Ester Pyrrole Ester Product Dehydration->Pyrrole_Ester Hydrolysis Hydrolysis (NaOH, H₂O) Pyrrole_Ester->Hydrolysis Final_Product Final Carboxylic Acid Hydrolysis->Final_Product

Caption: Key steps in the Hantzsch pyrrole synthesis.

Troubleshooting Decision Tree

G Start Low Yield or Incomplete Reaction Cause1 Check TLC: Starting Material Still Present? Start->Cause1 Cause2 Check Appearance: Dark & Tarry? Start->Cause2 Cause3 Check Analytics (NMR/MS): Major Byproduct? Start->Cause3 Sol1a Extend Reaction Time Cause1->Sol1a Yes Sol1b Increase Temperature (with caution) Cause1->Sol1b Yes Sol1c Check Reagent Stoichiometry (esp. Ammonia) Cause1->Sol1c Yes Sol2a Lower Reaction Temperature Cause2->Sol2a Yes Sol2b Ensure Slow, Controlled Reagent Addition Cause2->Sol2b Yes Sol2c Consider Inert Atmosphere Cause2->Sol2c Yes Sol3a Ensure Reaction is Not Acidic Cause3->Sol3a Yes (likely Furan) Sol3b Use Slight Excess of Ammonia Cause3->Sol3b Yes (likely Furan) End Improved Yield & Purity Sol1a->End Sol1b->End Sol1c->End Sol2a->End Sol2b->End Sol2c->End Sol3a->End Sol3b->End

Caption: A decision tree for troubleshooting low yield issues.

References

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. Retrieved from [Link]

  • SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Google Patents. (1996). Purification of crude pyrroles - US5502213A.
  • Google Patents. (1994). EP0608688A1 - Process for the purification of crude pyrroles.
  • ACS Publications. (2022). Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum. Retrieved from [Link]

  • ACS Publications. (2022). Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum. Retrieved from [Link]

  • ResearchGate. (2024). Optimization of reaction conditions for the synthesis of pyrrol-2-one (4). Retrieved from [Link]

  • ACS Publications. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • ResearchGate. (2023). New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Organic Preparations and Procedures International. (1986). A FACILE AND EFFICIENT SYNTHESIS OF PYRROLE-3-CARBOXYLIC ACID FROM PYRROLE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic procedure for 5‐(carboxycarbonyl)‐1H‐pyrrole‐3‐carboxylic acid (compound 1a). Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The Hantzsch pyrrole synthesis. Retrieved from [Link]

  • YouTube. (2026). Hantzsch Pyrrole synthesis mechanism | Heterocyclic compounds part 11. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. Retrieved from [Link]

  • ResearchGate. (2014). The Hantzsch pyrrole synthesis. Retrieved from [Link]

Sources

Lewis acid catalyst selection for pyrrole C5-acylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrrole C5-Acylation

A Senior Application Scientist's Guide to Lewis Acid Catalyst Selection and Troubleshooting

Welcome to the technical support center for pyrrole C5-acylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. Here, we will delve into the critical aspects of selecting the appropriate Lewis acid catalyst and provide practical, field-tested solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common Lewis acid catalysts for the C5-acylation of pyrroles, and how do I choose the right one?

Choosing the right Lewis acid is crucial for achieving high yield and regioselectivity in the C5-acylation of pyrroles. The selection depends on the reactivity of both the pyrrole substrate and the acylating agent.

  • For activated pyrroles (electron-rich), milder Lewis acids are generally sufficient and preferred to avoid polymerization or degradation of the starting material. These include ZnCl₂, FeCl₃, and In(OTf)₃.

  • For deactivated pyrroles (electron-poor), stronger Lewis acids are often necessary to drive the reaction forward. Examples include AlCl₃, TiCl₄, and SnCl₄. However, these should be used with caution due to their potential to cause side reactions.

  • For sensitive functional groups , milder and more chemoselective Lewis acids like Sc(OTf)₃ or In(OTf)₃ are excellent choices.

Here is a general guide to help you with your selection:

CatalystStrengthTypical ApplicationsConsiderations
ZnCl₂ MildAcylation of electron-rich pyrroles.Generally requires stoichiometric amounts.
FeCl₃ Mild to ModerateA good starting point for many pyrrole acylations.Can sometimes lead to side reactions.
In(OTf)₃ MildExcellent for substrates with sensitive functional groups.Can be more expensive.
Sc(OTf)₃ MildSimilar to In(OTf)₃, known for high chemoselectivity.Cost can be a factor.
AlCl₃ StrongAcylation of deactivated pyrroles.Can cause significant side reactions and degradation.
TiCl₄ StrongEffective for challenging acylations.Highly moisture-sensitive and can be difficult to handle.
SnCl₄ StrongA common choice for Friedel-Crafts acylations.Can be harsh on sensitive substrates.

Decision Workflow for Catalyst Selection:

Start Start: Pyrrole Substrate Is_Activated Is the pyrrole electron-rich? Start->Is_Activated Mild_LA Use a mild Lewis Acid (e.g., ZnCl₂, FeCl₃, In(OTf)₃) Is_Activated->Mild_LA Yes Strong_LA Use a stronger Lewis Acid (e.g., AlCl₃, TiCl₄, SnCl₄) Is_Activated->Strong_LA No Sensitive_FG Are there sensitive functional groups? Mild_LA->Sensitive_FG Strong_LA->Sensitive_FG Chemoselective_LA Consider a highly chemoselective Lewis Acid (e.g., Sc(OTf)₃, In(OTf)₃) Sensitive_FG->Chemoselective_LA Yes End Proceed with selected catalyst Sensitive_FG->End No Chemoselective_LA->End

Caption: A decision tree for selecting the appropriate Lewis acid catalyst.

Troubleshooting Guide

Problem 1: Low or no yield of the desired C5-acylated product.

Several factors can contribute to low or no product formation. Here’s a systematic approach to troubleshooting this issue:

Possible Cause 1: Inactive Catalyst Lewis acids are highly sensitive to moisture. An inactive catalyst is a common reason for reaction failure.

  • Solution:

    • Ensure that the Lewis acid is fresh and has been stored under an inert atmosphere (e.g., in a desiccator or glovebox).

    • Dry all glassware thoroughly in an oven before use and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed bottles.

Possible Cause 2: Insufficient Catalyst Strength The chosen Lewis acid may not be strong enough to activate the acylating agent or the pyrrole substrate, especially if the pyrrole is electron-deficient.

  • Solution:

    • If you started with a mild Lewis acid (e.g., ZnCl₂), consider switching to a stronger one (e.g., SnCl₄ or TiCl₄).

    • Increase the stoichiometry of the Lewis acid. Sometimes, using more than one equivalent can drive the reaction to completion.

Possible Cause 3: Poor Quality Acylating Agent The acylating agent (e.g., acid chloride or anhydride) may have degraded over time.

  • Solution:

    • Use a freshly opened bottle of the acylating agent or purify it by distillation before use.

    • Confirm the purity of the acylating agent by NMR or IR spectroscopy.

Experimental Protocol for a General Pyrrole C5-Acylation:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the pyrrole substrate (1.0 eq) and anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cool the solution to the desired temperature (typically 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Slowly add the Lewis acid (1.0 - 1.5 eq) to the stirred solution.

  • After stirring for 10-15 minutes, add the acylating agent (1.0 - 1.2 eq) dropwise.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding it to a beaker of ice-cold saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Poor regioselectivity (formation of C2 or C3-acylated isomers).

While pyrrole is electronically predisposed to acylation at the C2 and C5 positions, achieving high C5 selectivity can be challenging, especially if the C2/C5 positions are sterically hindered.

Possible Cause 1: Steric Hindrance Large substituents on the pyrrole ring, particularly at the C2 or N1 position, can hinder the approach of the acylating agent to the C5 position, leading to acylation at other positions.

  • Solution:

    • Consider using a bulkier Lewis acid. The coordination of a bulky Lewis acid to the acylating agent can create a sterically demanding complex that favors attack at the less hindered C5 position.

    • If possible, modify the synthetic route to introduce bulky groups after the acylation step.

Possible Cause 2: Reaction Conditions Temperature and solvent can influence the regioselectivity of the reaction.

  • Solution:

    • Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product.

    • Solvent choice can also play a role. Experiment with different solvents (e.g., nitromethane, carbon disulfide) to see if selectivity improves.

Problem 3: Product decomposition or polymerization.

Pyrroles, especially electron-rich ones, are prone to polymerization or degradation under strongly acidic conditions.

Possible Cause 1: Excessively Harsh Lewis Acid Strong Lewis acids like AlCl₃ can be too harsh for sensitive pyrrole substrates.

  • Solution:

    • Switch to a milder Lewis acid such as In(OTf)₃ or Sc(OTf)₃. These catalysts are known to be more tolerant of sensitive functional groups and less likely to cause degradation.

    • If a strong Lewis acid is necessary, ensure that the reaction is carried out at a low temperature and for the shortest possible time.

Possible Cause 2: Prolonged Reaction Time Leaving the reaction to run for too long, even with a milder Lewis acid, can lead to product degradation.

  • Solution:

    • Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material has been consumed.

General Workflow for Troubleshooting Pyrrole Acylation:

Start Reaction Issue Low_Yield Low/No Yield Start->Low_Yield Poor_Selectivity Poor Regioselectivity Start->Poor_Selectivity Decomposition Decomposition/Polymerization Start->Decomposition Check_Catalyst Check Catalyst Activity (Moisture Sensitivity) Low_Yield->Check_Catalyst Increase_Strength Increase Catalyst Strength/Stoichiometry Low_Yield->Increase_Strength Check_Reagents Check Acylating Agent Purity Low_Yield->Check_Reagents Bulky_LA Use a Bulkier Lewis Acid Poor_Selectivity->Bulky_LA Optimize_Conditions Optimize Temperature and Solvent Poor_Selectivity->Optimize_Conditions Milder_LA Switch to a Milder Lewis Acid Decomposition->Milder_LA Monitor_Time Monitor Reaction Time Closely Decomposition->Monitor_Time

Caption: A troubleshooting workflow for common issues in pyrrole acylation.

References

  • Title: Indium(III) Trifluoromethanesulfonate as an Efficient Catalyst for the Acylation of Pyrroles Source: Synthetic Communications URL: [Link]

  • Title: Scandium Triflate as a Mild and Effective Catalyst for the Friedel-Crafts Acylation of Pyrroles Source: The Journal of Organic Chemistry URL: [Link]

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 5-acetyl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-acetyl-1H-pyrrole-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document offers a predictive analysis grounded in foundational NMR principles and comparative data from related pyrrole analogs. We will explore the electronic influence of substituents on the pyrrole ring, present a detailed experimental protocol for data acquisition, and provide troubleshooting insights to facilitate the unambiguous structural elucidation of this important class of heterocyclic compounds.

The Pyrrole Scaffold: A Privileged Core in Medicinal Chemistry

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic pharmaceuticals, including the blockbuster drug atorvastatin.[1] The specific substitution pattern on the pyrrole ring is critical to its biological function, modulating its interaction with target proteins. Consequently, the precise and unequivocal characterization of substituted pyrroles like 5-acetyl-1H-pyrrole-3-carboxylic acid is a cornerstone of the drug discovery and development process. ¹H NMR spectroscopy stands as the most powerful and frequently utilized analytical technique for this purpose, providing detailed information about the molecular structure in solution.[2][3]

Predicting the ¹H NMR Spectrum of 5-acetyl-1H-pyrrole-3-carboxylic acid

The chemical shifts in a ¹H NMR spectrum are highly sensitive to the electronic environment of each proton.[4] In the case of 5-acetyl-1H-pyrrole-3-carboxylic acid, the pyrrole ring is substituted with two electron-withdrawing groups (EWGs): an acetyl group at the C5 position and a carboxylic acid group at the C3 position. Both EWGs decrease the electron density within the aromatic ring, a phenomenon known as deshielding. This deshielding effect causes the attached protons to resonate at a lower field (higher ppm values) compared to those on an unsubstituted pyrrole ring.[1][5]

Below is a predictive analysis of the ¹H NMR spectrum for the target molecule, typically recorded in a solvent like DMSO-d₆, which is ideal for observing exchangeable protons from the N-H and COOH groups.[6]

Molecular Structure and Proton Assignments

Caption: Molecular structure of 5-acetyl-1H-pyrrole-3-carboxylic acid with key protons highlighted.

Predicted Chemical Shift Data

The following table summarizes the predicted ¹H NMR chemical shifts for 5-acetyl-1H-pyrrole-3-carboxylic acid. These predictions are based on the known effects of acetyl and carboxylic acid substituents on the pyrrole ring.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityKey Influences
N-H 12.0 - 12.5Broad SingletIntramolecular hydrogen bonding, solvent effects.[7]
COOH 11.5 - 12.5Broad SingletAcidic proton, subject to exchange and solvent effects.[7]
H-2 ~7.5 - 7.8DoubletDeshielded by adjacent nitrogen and the C3-COOH group.
H-4 ~7.0 - 7.3DoubletDeshielded by both the C3-COOH and C5-acetyl groups.
-COCH₃ ~2.4SingletTypical chemical shift for a methyl ketone.[5]

Comparative Analysis with Pyrrole Analogs

To understand the origin of the predicted chemical shifts, it is instructive to compare them with the experimentally determined values for unsubstituted pyrrole and singly-substituted derivatives.[1] The presence of EWGs generally causes a downfield shift (deshielding) of the ring protons.

CompoundH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)Other Signals (ppm)
1H-Pyrrole 6.686.096.096.68N-H: ~8.0 (broad)
2-Acetyl-1H-pyrrole -7.046.266.93-COCH₃: 2.44; N-H: ~9.4 (broad)[8][9]
1H-Pyrrole-3-carboxylic acid 7.25-6.226.88N-H: ~11.7 (broad)[10]
Predicted: 5-acetyl-1H-pyrrole-3-carboxylic acid ~7.5 - 7.8-~7.0 - 7.3--COCH₃: ~2.4; N-H/COOH: 11.5-12.5

Analysis of Substituent Effects:

  • Acetyl Group: In 2-acetylpyrrole, the acetyl group at C2 strongly deshields the adjacent H-3 and H-5 protons.[8] A similar, potent deshielding effect is expected from the acetyl group at C5 in our target molecule, significantly influencing the chemical shift of H-4.

  • Carboxylic Acid Group: In pyrrole-3-carboxylic acid, the carboxy group deshields the adjacent H-2 and H-4 protons.[10] This effect, combined with the influence of the C5-acetyl group, leads to the predicted downfield shifts for both H-2 and H-4 in the target molecule.

  • Synergistic Deshielding: The H-4 proton is flanked by both electron-withdrawing substituents, placing it in a highly deshielded environment. Similarly, the H-2 proton is deshielded by both the adjacent nitrogen atom and the carboxylic acid group at C3. The N-H proton is also expected to be significantly downfield due to the overall electron-poor nature of the ring.

Standard Operating Protocol for ¹H NMR Data Acquisition

This section provides a robust, field-tested protocol for acquiring high-quality ¹H NMR spectra for pyrrole derivatives. Adherence to this protocol ensures reproducibility and data integrity.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 5-acetyl-1H-pyrrole-3-carboxylic acid into a clean, dry vial.[11] The use of a sufficient sample amount is crucial for obtaining a good signal-to-noise ratio, especially for less sensitive nuclei or dilute samples.[6]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[11] DMSO-d₆ is highly recommended for this class of compounds as its polarity aids dissolution and its ability to form hydrogen bonds allows for the observation of exchangeable N-H and COOH protons, which often appear as broad signals.[6][7] Chloroform-d (CDCl₃) can also be used, but exchangeable protons may not be reliably observed.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution. Incomplete dissolution can lead to poor magnetic field homogeneity and broadened spectral lines.[12]

  • Transfer to NMR Tube:

    • Filter the sample solution through a small plug of glass wool or a syringe filter into a high-quality 5 mm NMR tube to remove any particulate matter.[11] This step is critical for achieving good shimming (magnetic field homogenization).

    • Ensure the sample height in the tube is adequate for the instrument's detector, typically around 4-5 cm.

  • NMR Data Acquisition (400 MHz Spectrometer Example):

    • Insert the NMR tube into the spectrometer.

    • Locking: Lock the spectrometer onto the deuterium signal of the solvent (e.g., DMSO-d₆). The lock system compensates for any magnetic field drift, ensuring spectral stability over the course of the experiment.[6]

    • Shimming: Shim the magnetic field to maximize its homogeneity across the sample volume. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals.[12] Poor shimming is a common cause of broad peaks.

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.

      • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm, to ensure all signals, including the downfield N-H and COOH protons, are captured.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay (d1): 1-2 seconds. A sufficient relaxation delay is necessary for quantitative analysis, though less critical for simple identification.

      • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate the signals. The relative area of each signal is proportional to the number of protons it represents.[13]

Troubleshooting and Advanced Verification

  • Identifying Broad N-H/COOH Peaks: The signals for the N-H and carboxylic acid protons are often broad due to chemical exchange and quadrupolar relaxation from the ¹⁴N nucleus.[7][12] To confirm their assignment, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the acidic N-H and COOH protons to exchange with deuterium, leading to the disappearance of their corresponding signals from the ¹H spectrum.[7]

  • Resolving Overlapping Signals: If the aromatic signals are crowded or overlapping, acquiring the spectrum on a higher-field instrument (e.g., 600 MHz or higher) can improve resolution. Alternatively, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) can be used to identify proton-proton coupling networks and resolve ambiguities.[3][12]

Conclusion

The ¹H NMR spectrum of 5-acetyl-1H-pyrrole-3-carboxylic acid is characterized by distinct signals whose chemical shifts are dictated by the strong electron-withdrawing nature of the acetyl and carboxylic acid substituents. A predictive analysis, supported by comparative data from simpler analogs, provides a reliable framework for spectral interpretation. The H-2 and H-4 pyrrole protons are expected to be significantly deshielded, appearing far downfield, while the acetyl methyl protons should resonate in the typical methyl ketone region. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality data for the unambiguous structural confirmation of this and related pyrrole derivatives, a critical step in advancing research in medicinal chemistry and materials science.

References

  • Royal Society of Chemistry. (2019). Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions.
  • BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
  • PubChem. 2-Acetylpyrrole. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Available at: [Link]

  • Chemistry LibreTexts. (2022). The 1H-NMR experiment. Available at: [Link]

  • ResearchGate. H NMR Data for Pyrroles 7-12, δ (ppm) and J (Hz). Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • MDPI. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Available at: [Link]

  • Palacký University Olomouc. Measuring methods available and examples of their applications 1H NMR. Regional Centre of Advanced Technologies and Materials. Available at: [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Available at: [Link]

  • PubChem. N-Acetylpyrrole. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. 1H-pyrrole-3-carboxylic acid, 1-ethyl-2-methyl-4-phenyl- 1H NMR Spectrum. Available at: [Link]

  • The Royal Society Publishing. (1966). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Available at: [Link]

  • PubChem. Pyrrole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • California State Polytechnic University, Pomona. 1H NMR Chemical Shifts. Available at: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Department of Chemistry. Available at: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

Sources

A Researcher's Guide to Mass Spectrometry Fragmentation of Acetylated Pyrrole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of mass spectrometry fragmentation patterns for acetylated pyrrole carboxylic acids. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances of fragmentation, compares common ionization techniques, and offers practical, step-by-step protocols for robust analysis. Our focus is on providing not just data, but a foundational understanding of the "why" behind the fragmentation, empowering you to confidently identify and characterize these important molecular scaffolds.

Introduction: The Significance of Acetylated Pyrrole Carboxylic Acids

Pyrrole carboxylic acids are a cornerstone of many natural products and pharmaceuticals. The addition of an acetyl group can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Understanding the fragmentation behavior of these acetylated derivatives under mass spectrometric analysis is therefore crucial for metabolite identification, impurity profiling, and the overall success of drug discovery and development programs. This guide will equip you with the knowledge to navigate the complexities of their mass spectral analysis.

Fundamental Fragmentation Pathways: A Mechanistic Overview

The fragmentation of acetylated pyrrole carboxylic acids is a composite of the fragmentation patterns of the individual moieties: the pyrrole ring, the acetyl group, and the carboxylic acid. The final fragmentation pattern is a result of the interplay between these functional groups, influenced by the ionization technique employed.

The Pyrrole Ring: Stability and Characteristic Fissions

The pyrrole ring itself is relatively stable, often remaining intact as part of larger fragment ions. However, cleavage of the substituents from the ring is a common fragmentation pathway. Under Electron Ionization (EI), which is a "hard" ionization technique, more extensive fragmentation of the ring can be observed.[1] In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) typically yield a prominent protonated molecule, [M+H]+, with fragmentation being induced through collision-induced dissociation (CID).[1]

The Carboxylic Acid Group: Decarboxylation and Water Loss

The carboxylic acid functionality imparts characteristic fragmentation behaviors. Two of the most common pathways are:

  • Decarboxylation: The loss of CO2 (44 Da) is a hallmark of carboxylic acid fragmentation.[2][3] This is often a facile process, leading to a prominent [M-CO2]+ or [M-H-CO2]- ion.

  • Loss of Water: A neutral loss of H2O (18 Da) is another frequently observed fragmentation, particularly in the presence of an ortho-substituent with an abstractable hydrogen.[2][3]

The Acetyl Group: The Telltale Loss of Ketene

The acetyl group provides a highly diagnostic fragmentation signature. The most characteristic fragmentation is the neutral loss of ketene (CH2=C=O), which corresponds to a mass difference of 42 Da.[1][4] This is a rearrangement reaction that is often observed in the mass spectra of acetylated compounds. For O-acetylated compounds, the formation of an acetate ion (CH3CO2-) with a mass-to-charge ratio (m/z) of 59 can be a competing fragmentation pathway.[1][4]

Comparative Analysis of Ionization Techniques

The choice of ionization technique significantly impacts the observed fragmentation. Here, we compare Electron Ionization (EI) and Electrospray Ionization (ESI) for the analysis of acetylated pyrrole carboxylic acids.

Ionization TechniquePrincipleFragmentationBest For
Electron Ionization (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation."Hard" ionization, leading to numerous fragment ions and a potentially weak or absent molecular ion peak.Structural elucidation of volatile and thermally stable compounds. Provides a "fingerprint" spectrum.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions."Soft" ionization, typically producing a prominent protonated molecule [M+H]+ or deprotonated molecule [M-H]- with minimal initial fragmentation. Tandem MS (MS/MS) is used to induce and analyze fragmentation.Analysis of polar, less volatile, and thermally labile molecules. Ideal for LC-MS applications.

Key Insight: For the analysis of acetylated pyrrole carboxylic acids, which are often polar and may have limited thermal stability, ESI is generally the preferred ionization technique . It provides the molecular weight of the compound and allows for controlled fragmentation via MS/MS, which is invaluable for detailed structural characterization.

Proposed Fragmentation Pathways of Acetylated Pyrrole Carboxylic Acids (ESI-MS/MS)

Based on the fundamental principles outlined above, we can propose the following primary fragmentation pathways for a generic acetylated pyrrole carboxylic acid under ESI-MS/MS conditions.

A proposed fragmentation scheme is illustrated below:

fragmentation_pathway M_H [M+H]+ M_H_H2O [M+H - H2O]+ M_H->M_H_H2O - H2O M_H_CO2 [M+H - CO2]+ M_H->M_H_CO2 - CO2 M_H_ketene [M+H - 42]+ M_H->M_H_ketene - CH2CO (Ketene) M_H_ketene_CO2 [M+H - 42 - CO2]+ M_H_ketene->M_H_ketene_CO2 - CO2

Caption: Proposed ESI-MS/MS fragmentation of an acetylated pyrrole carboxylic acid.

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of acetylated pyrrole carboxylic acids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of the acetylated pyrrole carboxylic acid standard and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

  • Sample Matrix: For samples in complex matrices (e.g., biological fluids, reaction mixtures), perform a suitable sample extraction (e.g., solid-phase extraction, liquid-liquid extraction) to remove interferences.

LC-MS/MS System and Conditions
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is a good starting point for the separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% acetonitrile or methanol.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Scan Mode: Full scan MS to determine the precursor ion, followed by product ion scan (MS/MS) of the precursor ion.

    • Collision Energy: Optimize the collision energy to achieve a good balance of precursor ion depletion and fragment ion formation. A collision energy ramp can be beneficial.

The general workflow for this analysis is as follows:

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solution Dilution Dilute to Working Concentration Standard_Prep->Dilution Sample_Extraction Extract Sample (if necessary) Sample_Extraction->Dilution LC_Separation LC Separation (C18 Column) Dilution->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization Full_Scan_MS Full Scan MS (Precursor Ion ID) ESI_Ionization->Full_Scan_MS MS_MS MS/MS (Fragmentation) Full_Scan_MS->MS_MS Data_Acquisition Data Acquisition MS_MS->Data_Acquisition Fragment_Analysis Analyze Fragmentation Pattern Data_Acquisition->Fragment_Analysis Structure_Elucidation Structure Elucidation Fragment_Analysis->Structure_Elucidation

Caption: A typical workflow for the LC-MS/MS analysis of acetylated pyrrole carboxylic acids.

Data Interpretation and Case Study

Let's consider a hypothetical acetylated pyrrole carboxylic acid with a molecular weight of 209.19 g/mol .

Table 1: Expected m/z Values for Key Fragments in ESI-MS/MS

Precursor Ion [M+H]+Fragment IonNeutral Lossm/z of Fragment Ion
210.08[M+H - H2O]+H2O (18.01)192.07
210.08[M+H - CH2CO]+Ketene (42.01)168.07
210.08[M+H - CO2]+CO2 (43.99)166.09
168.07[M+H - CH2CO - CO2]+CO2 (43.99)124.08

By observing these characteristic neutral losses and the resulting m/z values of the fragment ions, one can confidently identify the presence of both the acetyl and carboxylic acid functionalities on the pyrrole ring.

Conclusion

The mass spectrometric fragmentation of acetylated pyrrole carboxylic acids is a predictable process governed by the individual fragmentation tendencies of the pyrrole ring, the acetyl group, and the carboxylic acid. ESI-MS/MS is the technique of choice for their analysis, providing valuable information on molecular weight and structure through controlled fragmentation. By understanding the key fragmentation pathways, particularly the characteristic losses of water, carbon dioxide, and ketene, researchers can effectively identify and characterize these important compounds in a variety of matrices.

References

  • Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry. [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. European Journal of Mass Spectrometry. [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PubMed. [Link]

  • Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473. PubChem. [Link]

  • Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. ResearchGate. [Link]

  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

  • Mass spectra of aromatic and acetylenic compounds. Part VI. The electron impact-induced rearrangements of substituted phenylacetylenes. Journal of the Chemical Society B: Physical Organic. [Link]

  • 1H-Pyrrole-2-carboxylic acid. NIST WebBook. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Acetyl-1H-Pyrrole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is intended as a comprehensive guide based on available data for related compounds.[1] You are required to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations. If possible, obtain a compound-specific SDS from your supplier.

Part 1: Hazard Assessment and Immediate Safety Precautions

Understanding the potential hazards is the foundation of safe handling and disposal. The hazard profile for 5-Acetyl-1H-Pyrrole-3-Carboxylic Acid is inferred from its structural analogs.

Inferred Hazard Profile Summary

The following table summarizes the likely hazards based on GHS classifications for 5-Acetyl-1H-pyrazole-3-carboxylic acid and pyrrole.[2][3][4]

Hazard ClassificationGHS Pictogram(s)Inferred Hazard StatementsBasis for Inference
Acute Toxicity (Oral) GHS07 (Exclamation Mark)H302: Harmful if swallowed.Based on 5-Acetyl-1H-pyrazole-3-carboxylic acid.[2]
Skin Corrosion/Irritation GHS07 (Exclamation Mark)H315: Causes skin irritation.Based on 5-Acetyl-1H-pyrazole-3-carboxylic acid.[2]
Serious Eye Damage/Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritation.Based on 5-Acetyl-1H-pyrazole-3-carboxylic acid.[2]
Specific Target Organ Toxicity (Single Exposure) GHS07 (Exclamation Mark)H335: May cause respiratory irritation.Based on 5-Acetyl-1H-pyrazole-3-carboxylic acid.[2][5]
Immediate Safety and Handling Precautions

Before beginning any procedure that involves handling or disposing of this compound, adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a suitable choice), safety goggles, and a laboratory coat.[2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or vapors.[2][3]

  • Avoid Contact: Take all necessary precautions to prevent contact with skin, eyes, and clothing.[2]

  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is being handled. Wash hands thoroughly after handling.[3]

  • Incompatible Materials: Store this compound away from strong oxidizing agents, strong acids, and strong bases.[2]

Part 2: Waste Characterization and Segregation

Proper disposal begins with accurate identification and segregation of waste streams. All materials contaminated with 5-Acetyl-1H-Pyrrole-3-Carboxylic Acid must be treated as hazardous waste.

Step 1: Identify Your Waste Stream

Determine the type of waste you are generating. Common laboratory waste streams for this compound include:

  • Solid Waste: Unused, expired, or surplus 5-Acetyl-1H-Pyrrole-3-Carboxylic Acid powder.

  • Liquid Waste (Non-halogenated): Solutions of the compound dissolved in non-halogenated organic solvents (e.g., acetone, ethanol, ethyl acetate).

  • Contaminated Labware: Disposable items such as pipette tips, centrifuge tubes, and gloves that have come into contact with the compound.

  • Contaminated Glassware: Reusable glassware (e.g., beakers, flasks) that requires decontamination.

  • Spill Cleanup Materials: Absorbent materials used to clean up spills of the compound.

Step 2: Segregate Waste at the Source

Never mix different waste streams. Use separate, clearly labeled containers for each category of waste. This is crucial for ensuring proper disposal and preventing unintended chemical reactions.

Part 3: Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for managing each identified waste stream.

Protocol 1: Disposal of Solid 5-Acetyl-1H-Pyrrole-3-Carboxylic Acid
  • Container Selection: Use a sealable, chemical-resistant container (e.g., a wide-mouthed polyethylene bottle) designated for solid chemical waste.

  • Labeling: Affix a hazardous waste label to the container. Fill out the label completely, including:

    • The full chemical name: "5-Acetyl-1H-Pyrrole-3-Carboxylic Acid"

    • CAS Number: "1354759-95-7"

    • The words "Hazardous Waste"

    • Accumulation Start Date

    • An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")

  • Waste Transfer: Carefully transfer the solid waste into the labeled container, avoiding the creation of dust.[5]

  • Storage: Securely close the container and store it in a designated satellite accumulation area. This area should be well-ventilated and away from incompatible materials.

  • Disposal Request: Once the container is full or you are finished generating this type of waste, submit a chemical waste pickup request to your institution's EHS department.

Protocol 2: Disposal of Liquid Waste (Non-Halogenated Organic Solvents)
  • Container Selection: Use a sealable, chemical-resistant container specifically rated for organic solvent waste.

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including their approximate percentages (e.g., "5-Acetyl-1H-Pyrrole-3-Carboxylic Acid (~5%), Acetone (~95%)").

  • Waste Transfer: Carefully pour the liquid waste into the container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Storage: Keep the container tightly sealed when not in use and store it in a designated satellite accumulation area, within secondary containment (e.g., a spill tray).

  • Disposal Request: Arrange for pickup by your EHS department.

Protocol 3: Management of Contaminated Labware and Spill Materials
  • Collection: Place all contaminated disposable items (gloves, pipette tips, paper towels, etc.) into a designated, labeled hazardous waste bag or a lined, sealable container.

  • Labeling: Clearly label the bag or container with "Hazardous Waste" and a description of the contents (e.g., "Lab Debris Contaminated with 5-Acetyl-1H-Pyrrole-3-Carboxylic Acid").

  • Storage and Disposal: Store the sealed container in the satellite accumulation area and arrange for pickup through your EHS department.

Protocol 4: Decontamination of Reusable Glassware
  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone) in which the compound is soluble. This initial rinsate is considered hazardous and must be collected and disposed of as liquid waste (see Protocol 2).[1]

  • Subsequent Rinses: Perform a secondary rinse with the same solvent. This rinsate should also be collected as hazardous waste.

  • Final Cleaning: After decontamination, the glassware can be washed using standard laboratory procedures with soap and water.

Part 4: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Assess the Spill: For small spills of solid material, and if you are trained to do so, proceed with cleanup. For large spills or any spill of liquid solution, contact your institution's EHS emergency line immediately.

  • PPE: Don the appropriate PPE, including a respirator if dust is present.[5]

  • Containment and Cleanup:

    • Solids: Gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[5]

    • Liquids: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Collect the contaminated absorbent and place it in a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department as per your institution's policy.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste containing 5-Acetyl-1H-Pyrrole-3-Carboxylic Acid.

DisposalWorkflow Disposal Decision Workflow for 5-Acetyl-1H-Pyrrole-3-Carboxylic Acid Start Waste Generated Identify Identify Waste Type Start->Identify Solid Solid Compound Identify->Solid Solid Liquid Liquid Solution Identify->Liquid Liquid Contaminated Contaminated Materials (Gloves, Tips, etc.) Identify->Contaminated Solid/Debris CollectSolid Collect in Labeled Solid Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Liquid Waste Container Liquid->CollectLiquid CollectContaminated Collect in Labeled Debris Container/Bag Contaminated->CollectContaminated Store Store in Designated Satellite Accumulation Area CollectSolid->Store CollectLiquid->Store CollectContaminated->Store Pickup Request EHS Pickup Store->Pickup

Caption: Decision workflow for waste segregation and disposal.

References

  • BenchChem. (2025). 3,4-Diethyl-2,5-dimethyl-1H-pyrrole proper disposal procedures.
  • Capot Chemical. (2026, January 28). MSDS of 5-Acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

Sources

Navigating the Safe Handling of 5-Acetyl-1H-Pyrrole-3-Carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 5-Acetyl-1H-Pyrrole-3-Carboxylic Acid. The following procedures are designed to ensure a safe laboratory environment and the proper management of this chemical from acquisition to disposal.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Toxicity: Pyrrole, the parent compound, is toxic if swallowed and harmful if inhaled.[4] The functional groups on 5-Acetyl-1H-Pyrrole-3-Carboxylic Acid may alter its toxicological profile.

  • Irritation: Similar carboxylic acid and pyrrole-based compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][5]

  • Flammability: While data for the specific compound is unavailable, the parent compound, pyrrole, is a flammable liquid and vapor.[4] Therefore, it is prudent to handle 5-Acetyl-1H-Pyrrole-3-Carboxylic Acid with caution regarding ignition sources.[4][6]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive approach to personal protection is mandatory to minimize exposure risk. The following table outlines the required PPE for handling 5-Acetyl-1H-Pyrrole-3-Carboxylic Acid.

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shield.Provides robust protection against splashes and potential aerosol generation.[7][8]
Hand Protection Chemical-resistant gloves (Nitrile or neoprene recommended). Double gloving is advised.Offers resistance to a broad range of chemicals, including acids.[8][9] Regularly inspect gloves for any signs of degradation or puncture.[10]
Body Protection A flame-resistant lab coat worn over full-length clothing. An impervious apron should be worn when handling larger quantities.Protects skin from contact and minimizes fire risk.[1]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[4][9] If there is a risk of exceeding exposure limits or generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10][11]
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills and falling objects.[8]

Experimental Protocols: Handling and Disposal

Handling Procedures

Engineering Controls:

  • Chemical Fume Hood: Always handle 5-Acetyl-1H-Pyrrole-3-Carboxylic Acid in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[9][12][13]

  • Ventilation: Ensure adequate general laboratory ventilation.[1][14]

  • Accessible Safety Equipment: An eyewash station and safety shower must be immediately accessible.[1][7]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the fume hood of any unnecessary items to ensure proper airflow.[12][15]

  • Dispensing:

    • When handling the solid, use caution to avoid creating dust.[16]

    • Work at least 6 inches inside the hood to improve the capture of contaminants.[13][15][17]

    • Keep containers of the chemical closed when not in use.[9]

  • During the Procedure:

    • Avoid rapid movements that can disrupt the airflow in the fume hood.[13]

    • Keep the sash at the lowest possible height that still allows for comfortable work.[12][17]

    • Never put your head inside the fume hood.[17]

  • Post-Procedure:

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Properly dispose of all contaminated materials (see Disposal Plan below).

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[1][14]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Appropriate PPE Prep_Hood 2. Prepare Chemical Fume Hood Don_PPE->Prep_Hood Dispense 3. Dispense Chemical Prep_Hood->Dispense Procedure 4. Perform Experimental Procedure Dispense->Procedure Decontaminate 5. Decontaminate Work Area Procedure->Decontaminate Dispose 6. Dispose of Waste Decontaminate->Dispose Remove_PPE 7. Doff PPE & Wash Hands Dispose->Remove_PPE

Caption: A step-by-step workflow for the safe handling of 5-Acetyl-1H-Pyrrole-3-Carboxylic Acid.

Spill Response

In the event of a spill, evacuate the immediate area and alert your supervisor. If the spill is small and you are trained to handle it:

  • Ensure proper PPE is worn, including respiratory protection if necessary.

  • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[4][14]

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[10][14]

  • Decontaminate the spill area.

For larger spills, or if you are unsure how to proceed, contact your institution's environmental health and safety (EHS) office immediately.

Disposal Plan

All waste containing 5-Acetyl-1H-Pyrrole-3-Carboxylic Acid must be treated as hazardous waste.

Waste Disposal Workflow:

  • Segregation: Collect all liquid and solid waste contaminated with 5-Acetyl-1H-Pyrrole-3-Carboxylic Acid separately from other waste streams.[3]

  • Labeling: Waste containers must be clearly and accurately labeled with the full chemical name: "5-Acetyl-1H-Pyrrole-3-Carboxylic Acid" and the appropriate hazard warnings.[3]

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[3]

  • Disposal: Arrange for the disposal of hazardous waste through your institution's EHS office. Do not dispose of this chemical down the drain. [3]

Disposal Decision Tree

G Start Waste Generated Is_Contaminated Contaminated with 5-Acetyl-1H-Pyrrole-3-Carboxylic Acid? Start->Is_Contaminated Segregate Segregate as Hazardous Waste Is_Contaminated->Segregate Yes Non_Hazardous Dispose as Non-Hazardous Waste Is_Contaminated->Non_Hazardous No Label Label Container Correctly Segregate->Label Store Store in Designated Area Label->Store EHS_Disposal Dispose via EHS Office Store->EHS_Disposal

Caption: A decision-making workflow for the proper disposal of waste.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 5-Acetyl-1H-Pyrrole-3-Carboxylic Acid, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • PAF C-16 Carboxylic Acid Safety Data Sheet. (2014, August 28). Scribd. Retrieved from [Link]

  • 5 Essential Steps for Proper Fume Hood Use in the Laboratory. (2025, March 3). Lab Manager. Retrieved from [Link]

  • Standard Operating Procedure - Organic Acids. (2021, February 4). University of Washington. Retrieved from [Link]

  • Pyrrole - SAFETY DATA SHEET. (2025, September 7). Alfa Aesar. Retrieved from [Link]

  • MSDS of 5-Acetyl-1H-pyrazole-3-carboxylic acid. (2026, January 28). Capot Chemical. Retrieved from [Link]

  • FUME HOOD USE AND SAFETY PRACTICES. Hudson Valley Community College. Retrieved from [Link]

  • Chemical Fume Hood Use Guidelines. (2024, February 21). University of California San Diego. Retrieved from [Link]

  • Fume Hoods. University of Louisville Environmental Health & Safety. Retrieved from [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.